Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
Description
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Properties
IUPAC Name |
methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-5(3-6(10)11-2)9-7(8)12-4/h3H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTGLNPZNUZMIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377025 | |
| Record name | methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259654-73-4 | |
| Record name | methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, a heterocyclic compound of interest in pharmaceutical and chemical research. The synthesis is based on the well-established Hantzsch thiazole synthesis. This document details the experimental protocol, presents key quantitative data, and visualizes the synthetic route for clarity.
Synthesis Pathway
The synthesis of this compound can be achieved through the cyclocondensation reaction of a β-ketoester with thiourea. Specifically, the reaction involves methyl 4-bromo-3-oxopentanoate and thiourea. This method is an adaptation of the synthesis of the corresponding ethyl ester, a closely related analog.[1]
The proposed reaction proceeds as follows: methyl 4-bromo-3-oxopentanoate reacts with thiourea in an alcoholic solvent. The amino group of thiourea acts as a nucleophile, attacking the carbonyl carbon of the keto group, while the thiol group attacks the carbon bearing the bromine atom, leading to the formation of the thiazole ring.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of the analogous ethyl ester, which can be considered indicative for the synthesis of the methyl ester.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| Ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate | C₈H₁₂N₂O₂S | 200.26 | 74 | Not Reported | ¹H NMR (DMSO-d₆, δ ppm): 6.91 (s, 2H, NH₂), 4.07 (q, 2H, O–CH₂–CH₃), 3.43 (s, 2H, CO–CH₂), 2.32 (s, 3H, CH₃), 1.18 (t, 3H, O–CH₂–CH₃). IR (nujol, cm⁻¹): 3407 (NH₂), 1684 (C=O).[1] |
| This compound | C₇H₁₀N₂O₂S | 186.23 [2][3] | N/A | 111-113 [2][3] | N/A |
Note: Data for the target methyl ester is based on publicly available information from chemical suppliers. The yield for the methyl ester is expected to be comparable to the ethyl ester.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of Ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate, which can be adapted for the synthesis of the target methyl ester by substituting ethyl 4-bromo-3-oxopentanoate with methyl 4-bromo-3-oxopentanoate.[1]
Materials:
-
Methyl 4-bromo-3-oxopentanoate
-
Thiourea
-
Ethanol
-
Methylene chloride
-
Water
Procedure:
-
In a microwave test tube (20 mL) equipped with a magnetic stirring bar, combine methyl 4-bromo-3-oxopentanoate (10 mmol) and thiourea (10 mmol, 0.76 g).
-
Add 8 mL of ethanol to the mixture.
-
Seal the tube and irradiate in a microwave reactor for 5 minutes.
-
After the reaction is complete, cool the tube to room temperature.
-
Pour the contents into 20 mL of water.
-
Extract the product with methylene chloride (30 mL).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
Synthesis Pathway Visualization
The following diagram illustrates the synthetic pathway for this compound.
Caption: Hantzsch thiazole synthesis of the target compound.
References
"Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate" physical properties
An In-depth Technical Guide on the Physical Properties of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identity and Structure
Chemical Name: this compound CAS Number: 72054-60-5[1][2] Molecular Formula: C₇H₁₀N₂O₂S[1][2][3]
Chemical Structure:
Caption: Chemical structure of this compound.
Tabulated Physical and Chemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 186.23 g/mol | [1][2][3] |
| Exact Mass | 186.04629874 g/mol | [2][3] |
| Melting Point | 111-113 °C | [1][2][3] |
| Boiling Point (Predicted) | 313.1 ± 22.0 °C | [1][2][3] |
| Density (Predicted) | 1.283 ± 0.06 g/cm³ | [1][2][3] |
| pKa (Predicted) | 3.08 ± 0.10 | [2][3] |
| Polar Surface Area (PSA) | 93.45 Ų | [2][3] |
| LogP (XLogP3) | 1.33 | [2][3] |
Experimental Protocols
Detailed experimental procedures for determining the physical properties of organic compounds like this compound are outlined below. These are generalized protocols and may require optimization based on the specific equipment and sample purity.
Synthesis Protocol
The synthesis of 2-aminothiazole derivatives often follows the Hantzsch thiazole synthesis. A general procedure for a related compound, ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, involves the reaction of an appropriate ketoester with thiourea.[4]
Caption: General workflow for the synthesis of 2-aminothiazole derivatives.
Methodology:
-
Reaction Setup: A solution of ethyl 4-bromo-3-oxopentanoate and thiourea in absolute ethanol is prepared in a round-bottom flask.[4]
-
Reflux: The reaction mixture is refluxed for several hours (e.g., 6 hours).[4]
-
Isolation: Upon cooling, the formed precipitate is collected by filtration.[4]
-
Purification: The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the final product.[4]
Determination of Physical Properties
The following diagram and protocols describe the general workflow for characterizing a synthesized organic solid.
Caption: Workflow for determining the physical properties of an organic compound.
Melting Point Determination: The melting point of an organic solid is determined using a melting point apparatus.[5]
-
A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated slowly, and the temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[5] A narrow melting range is indicative of a pure compound.
Boiling Point Determination: For high-melting solids, the boiling point is often predicted or determined under reduced pressure. A general method for liquids is simple distillation.[5]
-
The compound is placed in a round-bottom flask.
-
A distillation apparatus is assembled with a thermometer placed so that the bulb is just below the side arm of the distillation head.
-
The liquid is heated, and the temperature is recorded when the vapor temperature stabilizes during distillation.[5] This stable temperature is the boiling point.
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: An IR spectrum is recorded to identify the functional groups present in the molecule. For a related compound, characteristic IR bands were observed for the C=O (ester) group around 1684 cm⁻¹ and the NH₂ group around 3364 cm⁻¹.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the structure of the molecule by showing the different chemical environments of the hydrogen and carbon atoms. For a similar 2-amino-5-methylthiazole derivative, a characteristic singlet for the methyl (CH₃) group was observed around 2.32 ppm and a singlet for the amine (NH₂) protons was seen at 6.91 ppm in the ¹H NMR spectrum.[4]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (186.23 g/mol ).[4]
References
Elucidation of the Chemical Structure of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds. This technical guide focuses on the chemical structure elucidation of a specific derivative, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate. This document provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an analysis of its spectral data for structural confirmation. The information presented herein is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of novel thiazole-based compounds in drug discovery and development.
Chemical Properties and Data
This compound is a heterocyclic compound classified as a pharmaceutical intermediate.[1][2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 72054-60-5 | [1][2] |
| Molecular Formula | C₇H₁₀N₂O₂S | [1][2] |
| Molecular Weight | 186.23 g/mol | [1][3] |
| Melting Point | 111-113 °C | [1][3] |
| Boiling Point (Predicted) | 313.1 ± 22.0 °C | [1][3] |
| Density (Predicted) | 1.283 ± 0.06 g/cm³ | [3] |
Synthesis Protocol
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Procedure
Step 1: Synthesis of Methyl 4-bromo-3-oxopentanoate
-
To a refluxing solution of methyl 3-oxopentanoate in a suitable solvent (e.g., methanol or acetic acid), add bromine dropwise.
-
The addition rate should be controlled to maintain a steady reaction, as indicated by the disappearance of the bromine color.
-
After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by extraction and subsequent removal of the extraction solvent.
Step 2: Synthesis of this compound
-
Dissolve thiourea in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the crude Methyl 4-bromo-3-oxopentanoate from Step 1 to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be recrystallized from a suitable solvent, such as ethanol, to obtain the pure compound.
Structural Elucidation via Spectral Analysis
The definitive confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques. While specific spectral data for the methyl ester is not widely published, the expected spectral characteristics can be inferred from its ethyl ester analog and related 2-aminothiazole derivatives.
Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Key Signals |
| ¹H NMR | - Singlet for the thiazole methyl protons (CH₃) ~2.3 ppm- Singlet for the methylene protons (CH₂) adjacent to the thiazole ring ~3.4 ppm- Singlet for the methyl ester protons (OCH₃) ~3.7 ppm- Broad singlet for the amine protons (NH₂) ~6.9 ppm |
| ¹³C NMR | - Signal for the thiazole methyl carbon (CH₃) ~15 ppm- Signal for the methylene carbon (CH₂) ~30 ppm- Signal for the methyl ester carbon (OCH₃) ~52 ppm- Signals for the thiazole ring carbons (C4, C5, C2) in the range of 100-170 ppm- Signal for the ester carbonyl carbon (C=O) ~170 ppm |
| IR (cm⁻¹) | - N-H stretching of the primary amine ~3400-3300 cm⁻¹- C-H stretching of methyl and methylene groups ~3000-2850 cm⁻¹- C=O stretching of the ester ~1735 cm⁻¹- C=N and C=C stretching of the thiazole ring ~1650-1500 cm⁻¹ |
| Mass Spectrometry (m/z) | - Molecular ion peak [M]⁺ at approximately 186.05 |
Biological Significance and Potential Applications
The 2-aminothiazole core is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[5][6][7][8] While the specific biological activity of this compound has not been extensively reported, its structural similarity to other active 2-aminothiazole derivatives suggests its potential as a valuable intermediate for the synthesis of novel therapeutic agents. Further research is warranted to explore its biological profile and potential applications in various disease areas.
Logical Relationship of 2-Aminothiazole in Drug Discovery
Caption: The central role of the 2-aminothiazole core in the drug discovery process.
Conclusion
This technical guide has provided a detailed overview of the chemical structure elucidation of this compound. By presenting its chemical properties, a robust synthesis protocol, and predicted spectral data, this document serves as a practical resource for chemists and pharmacologists. The versatile 2-aminothiazole scaffold continues to be a fertile ground for the discovery of new medicines, and a thorough understanding of the synthesis and characterization of its derivatives is paramount for advancing this field of research.
References
- 1. methyl 3-bromo-4-oxopentanoate synthesis - chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a reliable synthetic route for Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate. The information presented herein is intended to support research and development activities in medicinal chemistry and drug discovery.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a 2-aminothiazole core, a functionality of significant interest in the development of pharmacologically active agents.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂S[1] |
| Molecular Weight | 186.23 g/mol [1] |
| CAS Number | 72054-60-5[1][2] |
| Appearance | Pale-yellow crystals (predicted) |
| Melting Point | 111-113 °C[1][2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the target compound. These predictions are based on the known data for the ethyl ester analog and standard chemical shift increments.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.91 | Singlet | 2H | -NH₂ |
| ~3.65 | Singlet | 3H | -OCH₃ |
| ~3.43 | Singlet | 2H | -CH₂- |
| ~2.32 | Singlet | 3H | -CH₃ (thiazole) |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (ester) |
| ~168 | C-2 (thiazole, C-NH₂) |
| ~148 | C-4 (thiazole) |
| ~115 | C-5 (thiazole) |
| ~52 | -OCH₃ |
| ~30 | -CH₂- |
| ~12 | -CH₃ (thiazole) |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3407 | Strong, Broad | N-H stretch (NH₂) |
| ~1684 | Strong | C=O stretch (ester) |
| ~1620 | Medium | N-H bend (NH₂) |
| ~1540 | Medium | C=N stretch (thiazole ring) |
| ~1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
The mass spectrum is predicted to show a molecular ion peak corresponding to the exact mass of the compound.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 186.0463 | [M]⁺ (Molecular Ion) |
| 127.0381 | [M - COOCH₃]⁺ |
Experimental Protocols
The following sections detail the synthetic procedure and the methodologies for acquiring the spectroscopic data.
Synthesis of this compound
This procedure is adapted from the synthesis of the corresponding ethyl ester.
Reaction Scheme:
Procedure:
-
To a solution of methyl 4-chloro-3-oxobutanoate (1 equivalent) in ethanol, add thiourea (1 equivalent).
-
The reaction mixture is heated at reflux for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization Workflow
The following diagram illustrates the workflow for the spectroscopic analysis of the synthesized compound.
Instrumentation:
-
NMR: Spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet.
-
MS: Mass spectral data would be acquired using an electrospray ionization (ESI) mass spectrometer.
This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. The provided data and protocols are intended to facilitate further research and application of this versatile chemical entity.
References
An In-depth Technical Guide to Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (CAS: 72054-60-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a heterocyclic compound belonging to the 2-aminothiazole class of molecules. This class is of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the known properties, a proposed synthesis protocol, and the potential biological significance of this compound, based on available data and the well-established chemistry and pharmacology of the 2-aminothiazole scaffold.
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. These values are primarily sourced from chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 72054-60-5 | Echemi[1][2] |
| Molecular Formula | C₇H₁₀N₂O₂S | Echemi[1][2] |
| Molecular Weight | 186.23 g/mol | Echemi[1][2] |
| Melting Point | 111-113 °C | Echemi[1][2] |
| Boiling Point (Predicted) | 313.1 ± 22.0 °C | Echemi[1][2] |
| Density (Predicted) | 1.283 ± 0.06 g/cm³ | ChemBK[3] |
| pKa (Predicted) | 3.08 ± 0.10 | Echemi[1][2] |
| XLogP3 (Predicted) | 1.330 | Echemi[1][2] |
| Topological Polar Surface Area | 93.4 Ų | Echemi[1][2] |
Synthesis and Experimental Protocols
Proposed Synthesis: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thiourea or thioamide.[4][5][6] In this proposed synthesis, methyl 4-chloroacetoacetate would be reacted with thiourea to yield the target compound.
Reaction Scheme:
References
An In-depth Technical Guide to the Solubility Profile of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a heterocyclic compound categorized as a pharmaceutical intermediate.[1] Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in various pharmacologically active molecules and their versatile biological activities.[4][5] Understanding the solubility of such intermediates is a critical parameter in drug discovery and development, as it influences reaction conditions, purification strategies, formulation development, and ultimately, the bioavailability of an active pharmaceutical ingredient (API).[6][7]
This guide will first present the available physicochemical data for this compound. Subsequently, it will provide a detailed experimental protocol for determining its thermodynamic solubility using the industry-standard shake-flask method.
Physicochemical Properties
While specific solubility values are not published, a summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for designing solubility experiments and for understanding the compound's general behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 72054-60-5 | [1][2][3] |
| Molecular Formula | C₇H₁₀N₂O₂S | [1][2][8] |
| Molecular Weight | 186.23 g/mol | [1][8] |
| Melting Point | 111-113 °C | [1][2][8] |
| Boiling Point (Predicted) | 313.1 ± 22.0 °C | [1][2][8] |
| Density (Predicted) | 1.283 ± 0.06 g/cm³ | [1][2][8] |
| pKa (Predicted) | 3.08 ± 0.10 | [1][8] |
| XLogP3 (Predicted) | 1.33040 | [1][8] |
The predicted pKa of 3.08 suggests that the compound is a weak base.[1][8] The solubility of ionizable compounds is highly dependent on the pH of the medium.[6][7] Therefore, determining the pH-solubility profile is crucial. Thiazole derivatives, in general, tend to be soluble in polar organic solvents like DMSO and acetone, with solubility often increasing with temperature.[9]
Experimental Protocol for Solubility Determination
The following section details a comprehensive protocol for determining the equilibrium (thermodynamic) solubility of this compound using the shake-flask method. This method is considered the gold standard for solubility measurement.[6][10]
Principle
An excess amount of the solid compound is equilibrated with a specific solvent or buffer system at a controlled temperature. The system is agitated for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved solid. After equilibration, the solid and liquid phases are separated, and the concentration of the compound in the clear supernatant is quantified using a validated analytical method.[10]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Aqueous buffers (pH range 1.2 - 6.8, as recommended by WHO for BCS classification)[11]
-
Orbital shaker or other mechanical agitator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks, pipettes, and vials
Detailed Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the desired solvent or buffer. The presence of undissolved solid is essential to ensure saturation.[6][12]
-
The pH of the suspension should be measured and recorded both at the beginning and at the end of the experiment to ensure it remains constant.[6]
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to a standard temperature, typically 25 °C or 37 °C for biological relevance.[11]
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours). It is recommended to take samples at different time points (e.g., 2, 4, 8, 24, 48 hours) to confirm that equilibrium has been reached, which is indicated by a plateau in the concentration of the dissolved compound.[12]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure all solid particles are removed, the aliquot should be filtered through a syringe filter (e.g., 0.22 µm) or centrifuged at high speed. Care should be taken to avoid adsorption of the compound onto the filter material.[10]
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC method. HPLC is preferred over UV-Vis spectrophotometry as it can distinguish the parent compound from any potential impurities or degradants.[6]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical response versus the concentration of standard solutions of known concentrations.
-
Use the calibration curve to determine the concentration of the compound in the diluted samples.
-
Calculate the solubility by taking the dilution factor into account. The solubility is typically expressed in mg/mL or mol/L.
-
Perform a minimum of three replicate determinations for each solvent and pH condition to ensure the reliability of the results.[12]
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
While direct quantitative solubility data for this compound is not currently available in published literature, its physicochemical profile can be established through standardized experimental procedures. This guide provides the necessary theoretical background and a detailed, practical protocol for researchers to determine the solubility of this compound in various solvents and at different pH values. The resulting data will be invaluable for its application in synthesis, purification, and the early stages of pharmaceutical development. The provided workflow and methodologies ensure a robust and reproducible approach to generating a comprehensive solubility profile.
References
- 1. echemi.com [echemi.com]
- 2. chembk.com [chembk.com]
- 3. parchem.com [parchem.com]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. echemi.com [echemi.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. benchchem.com [benchchem.com]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. who.int [who.int]
Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of thiazole derivatives, a class of compounds of significant interest in pharmaceutical research due to their diverse biological activities. While a crystal structure for "Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate" is not publicly available at the time of this writing, this guide will utilize the comprehensive crystallographic data of a closely related compound, methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate , to illustrate the principles and methodologies of crystal structure analysis. This analysis serves as a robust proxy for understanding the solid-state characteristics of this important class of molecules.
Thiazole-containing compounds are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise three-dimensional arrangement of atoms within a crystal lattice, determined through X-ray crystallography, is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability, which are critical for drug development.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process that involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for small organic molecules is slow evaporation from a supersaturated solution. For the representative compound, crystals were obtained by recrystallization from an ethanol/water mixture.
Data Collection
A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected as the crystal is rotated. For the analysis of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate, a Bruker D8 VENTURE PHOTON 100 CMOS diffractometer was used with Cu Kα radiation.
Structure Solution and Refinement
The collected diffraction data, which consists of the intensities and positions of the diffracted X-ray spots, is used to solve the crystal structure. This is typically achieved using direct methods for small molecules. The initial model of the structure is then refined against the experimental data to obtain the final, accurate atomic positions and thermal parameters.
Below is a generalized workflow for single-crystal X-ray diffraction:
Quantitative Crystal Structure Data
The following tables summarize the crystallographic data for the representative compound, methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₁H₁₀N₂O₄S |
| Formula Weight | 266.27 |
| Temperature | 150 K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 4.7787 (1) Å |
| b | 25.4128 (7) Å |
| c | 18.9599 (5) Å |
| α | 90° |
| β | 90.841 (1)° |
| γ | 90° |
| Volume | 2302.24 (10) ų |
| Z | 8 |
| Calculated Density | 1.536 Mg/m³ |
| Absorption Coefficient | 2.62 mm⁻¹ |
| F(000) | 1104 |
| Data Collection | |
| Theta range for data collection | 3.49 to 74.53° |
| Index ranges | -5≤h≤5, -31≤k≤31, -23≤l≤23 |
| Reflections collected | 17982 |
| Independent reflections | 4582 [R(int) = 0.031] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 4582 / 0 / 327 |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2sigma(I)] | R1 = 0.034, wR2 = 0.089 |
| R indices (all data) | R1 = 0.039, wR2 = 0.092 |
| Largest diff. peak and hole | 0.29 and -0.26 e.Å⁻³ |
Data sourced from Mohamed et al. (2015).
Selected Bond Lengths and Angles
The precise measurement of bond lengths and angles provides insight into the molecular geometry. For the representative thiazole derivative, key intramolecular distances and angles would be analyzed, particularly within the thiazole ring and its substituents, to understand electronic effects and potential strain.
Structural Insights and Intermolecular Interactions
The crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate reveals two independent molecules in the asymmetric unit. These molecules are linked through a network of hydrogen bonds, including N—H···O and N—H···N interactions, which are crucial in determining the packing arrangement in the solid state. Such interactions can significantly influence the physical properties of the material.
The logical relationship between molecular structure and bulk properties is outlined in the diagram below:
Conclusion
The crystal structure analysis of thiazole derivatives, exemplified here by the detailed study of a closely related analogue, provides invaluable information for drug development. A thorough understanding of the three-dimensional atomic arrangement and intermolecular interactions in the solid state is a critical component in the rational design of new therapeutic agents with optimized properties. Further research to obtain the specific crystal structure of "this compound" would be a valuable contribution to the field.
References
The Strategic Role of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate in Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis and utility of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, a pivotal starting material in the development of advanced pharmaceutical compounds. This document provides a comprehensive overview of its synthesis, key reactions, and its significant role as a precursor in the creation of complex molecules, most notably in the field of antibiotics.
Introduction
This compound is a heterocyclic compound featuring a 2-aminothiazole core. This structural motif is of paramount importance in medicinal chemistry, as it is a key building block in a variety of biologically active molecules. The 2-aminothiazole ring system is present in numerous pharmaceuticals, including antibacterial, anti-inflammatory, and anticancer agents. The title compound, with its reactive amino group and ester functionality, serves as a versatile intermediate for the elaboration of more complex molecular architectures.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This well-established reaction involves the condensation of an α-haloketone with a thioamide. In this specific case, the reaction proceeds between methyl 4-bromo-3-oxopentanoate and thiourea.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous ethyl ester.[1]
Materials:
-
Methyl 4-bromo-3-oxopentanoate
-
Thiourea
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-bromo-3-oxopentanoate (1 equivalent) in ethanol.
-
Add thiourea (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound as a solid.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Starting Materials | Methyl 4-bromo-3-oxopentanoate, Thiourea | |
| Solvent | Ethanol | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 2-4 hours | |
| Reported Yield (Ethyl Ester) | 74% (Microwave) | [1] |
| Melting Point | 111-113 °C | [2] |
| Molecular Formula | C₇H₁₀N₂O₂S | [3] |
| Molecular Weight | 186.23 g/mol | [2] |
Application as a Starting Material in Further Synthesis
This compound is a valuable intermediate for the synthesis of more complex molecules due to its reactive amino and ester groups. A key application is its conversion to 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide, a precursor for various heterocyclic compounds with potential biological activities.
Synthetic Workflow: From Acetate to Acetohydrazide
Caption: Synthesis of 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide.
Experimental Protocol: Synthesis of 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide
The following protocol is for the conversion of the ethyl ester, but is directly applicable to the methyl ester.[1]
Materials:
-
This compound
-
Hydrazine hydrate
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.25 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After the reflux period, cool the reaction mixture.
-
The product will precipitate from the solution upon cooling.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide.
Quantitative Data for Acetohydrazide Synthesis
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-(2-amino-5-methylthiazol-4-yl) acetate | [1] |
| Reagent | Hydrazine hydrate | [1] |
| Solvent | Absolute Ethanol | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 6 hours | [1] |
| Yield | 74% | [1] |
Role in the Synthesis of Cephalosporin Antibiotics
The 2-aminothiazole moiety is a critical pharmacophore in several third-generation cephalosporin antibiotics, such as Cefditoren. Cefditoren is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. The presence of the 2-aminothiazole ring enhances the antibacterial activity of these cephalosporins. While the direct, multi-step synthesis of Cefditoren from this compound is complex and proprietary, the latter serves as a key precursor for the synthesis of the C-7 side chain of such antibiotics.
Mechanism of Action of Cephalosporins (e.g., Cefditoren)
Cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, they target and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting PBP-mediated cross-linking of peptidoglycan strands, the cell wall becomes weakened, leading to cell lysis and bacterial death.
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
Caption: Mechanism of action of cephalosporin antibiotics.
Conclusion
This compound is a strategically important starting material in organic and medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction and the presence of versatile functional groups make it an ideal precursor for the synthesis of a wide range of heterocyclic compounds. Its role as a building block for the side chains of potent cephalosporin antibiotics underscores its significance in the development of new therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this valuable compound in the scientific community.
References
The Emergence of a Key Intermediate: A Technical Guide to Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
Introduction: Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, a heterocyclic compound with the CAS number 72054-60-5, holds a significant position in the landscape of pharmaceutical synthesis. This technical guide provides an in-depth exploration of its discovery, history, and pivotal role as a key intermediate, primarily in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren Pivoxil. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its synthesis, including detailed experimental protocols and quantitative data.
Discovery and History
The history of this compound is intrinsically linked to the development of advanced cephalosporin antibiotics. While a singular, seminal publication detailing its initial discovery is not readily apparent, its emergence in the scientific literature coincides with the intensive research efforts in the late 20th century to synthesize more potent and broad-spectrum cephalosporins.
The core of this molecule is the 2-aminothiazole ring, a scaffold of immense importance in medicinal chemistry due to its wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The synthesis of this ring system is often achieved through the well-established Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887. This reaction, involving the condensation of a thioamide with an α-haloketone, provides a versatile route to a variety of substituted thiazoles.
The specific substitution pattern of this compound, particularly the acetic acid methyl ester at the 4-position and the methyl group at the 5-position, was strategically designed to serve as a crucial side-chain precursor for Cefditoren. Patents filed in the 1980s and early 1990s relating to the synthesis of Cefditoren and its analogs provide the earliest and most detailed accounts of the preparation and utilization of this intermediate. These documents highlight the role of this molecule in constructing the characteristic aminothiazolylacetamido side-chain at the C-7 position of the cephem nucleus, a modification critical for the enhanced antibacterial activity of third-generation cephalosporins.
Data Presentation
The synthesis of this compound and its derivatives has been approached through various modifications of the Hantzsch thiazole synthesis. The following tables summarize key quantitative data from representative synthetic protocols.
Table 1: Reagents and Stoichiometry for the Synthesis of Ethyl 2-(2-amino-5-methylthiazole-4-carboxylate)
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Moles | Molar Ratio |
| Ethyl 4-bromo-3-oxopentanoate | C₇H₁₁BrO₃ | 223.06 | 0.01 | 1 |
| Thiourea | CH₄N₂S | 76.12 | 0.01 | 1 |
| Ethanol | C₂H₅OH | 46.07 | - | Solvent |
Table 2: Reaction Conditions and Yields
| Parameter | Value |
| Reaction Temperature | Reflux |
| Reaction Time | Not specified |
| Solvent | Ethanol |
| Reported Yield | Not specified for this specific reaction, but related syntheses report yields in the range of 70-90%. |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂S |
| Molar Mass | 186.23 g/mol |
| Melting Point | 111-113 °C |
| Boiling Point (Predicted) | 313.1 ± 22.0 °C |
| Density (Predicted) | 1.283 ± 0.06 g/cm³ |
| pKa (Predicted) | 3.08 ± 0.10 |
Experimental Protocols
The synthesis of this compound is typically achieved through a Hantzsch thiazole synthesis followed by esterification, or by using a pre-functionalized starting material. The following protocol is a representative example for the synthesis of the closely related ethyl ester, which can be adapted for the methyl ester.
Synthesis of Ethyl 2-(2-amino-5-methylthiazole-4-carboxylate)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4-bromo-3-oxopentanoate (1.0 eq) and thiourea (1.0 eq).
-
Solvent Addition: Add a suitable volume of ethanol to dissolve the reactants.
-
Reaction: Heat the mixture to reflux and maintain for a period sufficient to complete the reaction, typically monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent is typically removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
Characterization Data for Ethyl 2-amino-5-methylthiazole-4-carboxylate
-
¹H NMR (DMSO-d₆): δ 1.18 (t, 3H, O–CH₂–CH₃ ), 2.32 (s, 3H, CH₃ ), 4.07 (q, 2H, O–CH₂ –CH₃), 6.91 (s, 2H, NH₂ ) ppm.
-
IR (Nujol, cm⁻¹): 3407 (NH₂), 1684 (C=O).
Mandatory Visualization
The synthesis of this compound via the Hantzsch thiazole synthesis can be visualized as a logical workflow.
Caption: Hantzsch synthesis workflow for the target molecule.
The role of this compound as a key intermediate in the synthesis of Cefditoren Pivoxil is a critical aspect of its history and application. The following diagram illustrates this relationship.
Caption: Role as an intermediate in Cefditoren Pivoxil synthesis.
Methodological & Application
Application Notes & Protocols: Synthesis of Derivatives from Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
Introduction
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a versatile heterocyclic compound that serves as a valuable starting material in the synthesis of a wide array of biologically active molecules.[1] The presence of multiple reactive sites—specifically the primary amino group at the C2 position, the active methylene group, and the ester functionality—allows for diverse chemical modifications. These modifications include N-acylation, the formation of amides, ureas, Schiff bases, and subsequent cyclization reactions to construct more complex heterocyclic systems.[2][3] This document provides detailed protocols for the synthesis of several key derivatives, making it a practical guide for researchers in medicinal chemistry and drug development.
Core Synthetic Pathways
The primary synthetic transformations involving this compound target the ester and the 2-amino group. The following diagram illustrates the key derivatization pathways discussed in these application notes.
Caption: Key synthetic pathways from this compound.
Protocol 1: Synthesis of 2-(2-Amino-5-methylthiazol-4-yl)acetohydrazide
This protocol details the conversion of the methyl ester to an acetohydrazide, a crucial intermediate for synthesizing further derivatives like pyrazoles, oxadiazoles, and Schiff bases.[2] The reaction involves nucleophilic acyl substitution at the ester carbonyl by hydrazine.
Experimental Workflow
Caption: Workflow for the synthesis of 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide.
Methodology
-
In a round-bottom flask, dissolve this compound (1.86 g, 10 mmol) in absolute ethanol (25 mL).
-
To this solution, add hydrazine hydrate (0.6 mL, ~12 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with a small amount of cold ethanol, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide.[2]
Quantitative Data
| Compound | Starting Material | Reagent | Yield | m.p. (°C) |
| 2-(2-Amino-5-methylthiazol-4-yl)acetohydrazide | Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate* | Hydrazine Hydrate | 74% | N/A |
*Note: Data is based on the analogous reaction with the ethyl ester, as reported in the literature.[2] Yields are expected to be comparable.
Protocol 2: Synthesis of N-Thiazolyl Urea Derivatives
The primary amino group of the thiazole ring readily reacts with isocyanates to form N-substituted urea derivatives.[4][5] These compounds are of significant interest in medicinal chemistry. The reaction is typically conducted in an aprotic polar solvent, and a base can be used as a catalyst.[5]
Methodology
-
In a 100 mL round-bottom flask, dissolve this compound (1.86 g, 10 mmol) in dimethylformamide (DMFA, 20 mL) and stir using a magnetic stirrer.
-
Add the desired aromatic isocyanate (e.g., m-toluyl isocyanate, 1.46 g, 11 mmol).
-
Add potassium carbonate (K₂CO₃, 1.52 g, 11 mmol) as a catalyst.[5]
-
Attach a reflux condenser and stir the reaction mixture for 4-8 hours at room temperature or with gentle heating.[4]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Quantitative Data
The following table presents data for analogous reactions with 2-aminothiazole derivatives.[4]
| Product Name | Starting Amine | Isocyanate | Yield |
| 1-(Thiazol-2-yl)-3-(m-tolyl)urea | 2-Aminothiazole | m-Toluyl isocyanate | 84% |
| 1-(4-Methylthiazol-2-yl)-3-(m-tolyl)urea | 2-Amino-4-methylthiazole | m-Toluyl isocyanate | 82% |
Protocol 3: N-Acylation of the 2-Amino Group
N-acylation is a fundamental transformation used to introduce an acyl group onto the 2-amino functionality. This can be achieved using acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct.[6]
Methodology
-
Dissolve this compound (1.86 g, 10 mmol) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (30 mL) in a flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0 °C.
-
Add a base, such as triethylamine (1.5 mL, 11 mmol) or pyridine.
-
Slowly add the acylating agent (e.g., acetyl chloride, 0.87 g, 11 mmol, or acetic anhydride) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
Expected Products
This protocol can be used to synthesize a variety of N-acyl derivatives, such as N-(4-(2-methoxy-2-oxoethyl)-5-methyl-1,3-thiazol-2-yl)acetamide, by selecting the appropriate acylating agent.[6]
Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory setting. Appropriate safety precautions should always be taken.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ppublishing.org [ppublishing.org]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a heterocyclic compound belonging to the 2-aminothiazole class of molecules.[1][2][3][4] The thiazole ring is a prominent scaffold in medicinal chemistry, found in a variety of FDA-approved drugs and biologically active compounds.[2][5] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[4][6][7][8][9] This document provides detailed application notes and experimental protocols to guide researchers in the investigation of "this compound" and its derivatives as potential therapeutic agents.
Synthesis Protocol: Hantzsch Thiazole Synthesis
A common and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis. The following protocol describes a representative procedure for the synthesis of "this compound".
Materials:
-
Methyl 4-chloroacetoacetate
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1 equivalent) in ethanol.
-
To this solution, add methyl 4-chloroacetoacetate (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The crude product will precipitate out. Collect the solid by vacuum filtration and wash with cold distilled water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified "this compound".
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. echemi.com [echemi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 6. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Novel Antioxidant Compounds from Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antioxidant, antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The 2-aminothiazole scaffold, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents.[2]
This document provides detailed application notes and protocols for the synthesis of potent antioxidant compounds using Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate as a key starting material. This intermediate, with its reactive amino and ester functionalities, offers a gateway to a wide array of molecular modifications, leading to the development of novel antioxidant agents. The protocols outlined below are based on established synthetic methodologies and antioxidant screening assays.
Synthesis of Antioxidant Derivatives
The synthesis of antioxidant compounds from this compound typically involves the modification of its core structure to introduce functionalities known to enhance radical scavenging and metal-chelating properties. A common strategy involves the conversion of the ester group into a hydrazide, which can then be cyclized or condensed to form various heterocyclic systems, such as 1,3,4-oxadiazoles and Schiff bases.
Synthetic Workflow
Caption: Synthetic pathway for the preparation of Schiff base derivatives from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide (3) [4]
-
A solution of this compound (1.6 g, 8 mmol) and hydrazine hydrate (0.32 mL, 10 mmol) in absolute ethanol (20 mL) is refluxed for 6 hours.[4]
-
Upon cooling, the formed precipitate is filtered off.
-
The crude product is recrystallized from ethanol to yield 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide.[4]
Protocol 2: Synthesis of 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol (4) [4]
-
To a solution of potassium hydroxide (0.6 g, 11 mmol) in absolute ethanol (20 mL), add 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide (2 g, 10 mmol).
-
Add carbon disulfide (0.6 mL, 10 mmol) to the mixture.
-
The reaction mixture is heated under reflux for 8 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol.
Protocol 3: General Method for the Synthesis of Schiff Bases (6a-j) [4]
-
A mixture of 5-((2-amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol (2 mmol) and an appropriate substituted aldehyde (2 mmol) in methanol (30 mL) is prepared.
-
Add 2 to 3 mL of glacial acetic acid to the mixture.
-
The reaction mixture is refluxed for 6 hours.[4]
-
The mixture is then cooled by adding ice water.
-
The formed precipitate is filtered off, washed with water, and crystallized from ethanol to obtain the desired Schiff bases.[4]
Antioxidant Activity Evaluation
The antioxidant potential of the synthesized compounds is typically evaluated using various in vitro assays that measure their radical scavenging ability and reducing power. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and ferric reducing antioxidant power (FRAP) assay.[5][6]
Antioxidant Screening Workflow
Caption: Workflow for the in vitro evaluation of antioxidant activity of synthesized thiazole derivatives.
Experimental Protocols for Antioxidant Assays
Protocol 4: DPPH Radical Scavenging Assay [5][7]
-
Prepare a stock solution of the test compound and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in methanol (e.g., 1000 µg/mL).[5]
-
Perform serial dilutions to obtain a range of concentrations (e.g., 0.05, 1, 5, 50, and 100 µg/mL).[5]
-
Add a methanolic solution of DPPH (e.g., 0.002 g/mL) to each dilution.[5]
-
Incubate the solutions in the dark for 30 minutes.[7]
-
Measure the absorbance at 517 nm using a UV-VIS spectrophotometer.[7]
-
The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Protocol 5: ABTS Radical Cation Scavenging Assay [6][8]
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with an appropriate solvent (e.g., ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Aliquots of the test compounds at various concentrations are added to the ABTS•+ solution.
-
The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Quantitative Antioxidant Activity Data
The antioxidant activity of various thiazole derivatives is summarized in the tables below. The IC50 values represent the concentration of the compound required to inhibit 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity of Thiazole-Carboxamide Derivatives [5]
| Compound | IC50 (µM) ± SD |
| LMH6 | 0.185 ± 0.049 |
| LMH7 | 0.221 ± 0.059 |
| Trolox (Standard) | 3.10 ± 0.92 |
Table 2: Antioxidant Activity of Thiazole and Oxazole Derivatives [7]
| Compound | Assay | IC50 (ppm) |
| Thiazole Derivative | DPPH | 64.75 |
| Oxazole Derivative | DPPH | 275.3 |
Table 3: Antioxidant Activity of 1,2,3-Triazole-Linked Thiazole Derivatives [8]
| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |
| 3c | 3.49 | 252.7 |
| 3f | 0.07 | 253.2 |
| Ascorbic Acid (Standard) | 3.8 | - |
| BHT (Standard) | - | 75.2 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of thiazole-based compounds with significant antioxidant potential. The synthetic protocols provided herein offer a robust framework for generating novel derivatives, while the outlined antioxidant assays allow for their effective screening and evaluation. The presented data highlights that modifications to the core thiazole structure can lead to compounds with potent radical scavenging activities, in some cases exceeding that of standard antioxidants. This makes the exploration of derivatives from this starting material a promising avenue for the discovery of new therapeutic agents to combat oxidative stress-related diseases.
References
- 1. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. propulsiontechjournal.com [propulsiontechjournal.com]
Application Notes and Protocols for Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate in Antimicrobial Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate and its derivatives as a scaffold in antimicrobial drug development. The document outlines a plausible synthetic route, antimicrobial screening protocols, and discusses potential mechanisms of action based on studies of structurally related compounds.
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Thiazole-containing compounds have emerged as a promising class of molecules with a broad spectrum of biological activities, including antibacterial and antifungal properties. The 2-aminothiazole moiety, in particular, is a key pharmacophore in many clinically used drugs. This compound represents a versatile scaffold for the synthesis of new antimicrobial candidates. Its structural features offer opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties. This document details protocols for the synthesis and antimicrobial evaluation of derivatives based on this core structure.
Synthesis Protocol
While a specific protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient one-pot synthesis can be adapted from established methods for analogous 2-amino-4-methylthiazole-5-carboxylates. The following protocol is a representative example.
Protocol 2.1: One-Pot Synthesis of this compound
This protocol is based on the Hantzsch thiazole synthesis.
Materials:
-
Methyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Methanol (Anhydrous)
-
Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acetoacetate (1 equivalent) in a mixture of water and tetrahydrofuran (THF) (2:1 v/v).
-
Bromination: To the stirred solution, add N-bromosuccinimide (NBS) (1 equivalent) portion-wise at room temperature. The reaction is exothermic, and the temperature should be monitored. After the addition is complete, stir the mixture for 1-2 hours at room temperature until TLC analysis indicates the consumption of the starting material.
-
Cyclization: Add thiourea (1.1 equivalents) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.
dot
Antimicrobial Activity Screening
The following protocols describe standard methods for evaluating the antimicrobial activity of synthesized derivatives of this compound.
Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized thiazole derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer (optional, for reading turbidity)
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
dot
Quantitative Data
Table 1: Representative Minimum Inhibitory Concentration (MIC) of 2-Aminothiazole Derivatives
| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |
| Substituted 2-aminothiazoles | Staphylococcus aureus | 2 - 64 | [1] |
| Escherichia coli | 4 - 128 | [1] | |
| Pseudomonas aeruginosa | 8 - >128 | [1] | |
| Candida albicans | 16 - 128 | [2] | |
| Aspergillus niger | 32 - >128 | [2] | |
| 2-Aminothiazole Sulfonamides | Staphylococcus aureus | >128 | [3] |
| Escherichia coli | >128 | [3] |
Note: The data presented is for a class of related compounds and not for this compound itself.
Potential Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, based on studies of other 2-aminothiazole antimicrobial agents, several potential targets can be proposed.
5.1. Inhibition of Bacterial Cell Wall Synthesis
One potential mechanism is the inhibition of enzymes involved in the bacterial cell wall biosynthesis pathway. For instance, some thiazole derivatives have been shown to target UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) and UDP-N-acetylmuramate:L-alanine ligase (MurC) , which are crucial for peptidoglycan synthesis. Molecular docking studies have suggested that 2-aminothiazole derivatives can inhibit the E. coli MurB enzyme .[2]
5.2. Inhibition of Fungal Ergosterol Biosynthesis
In fungi, 2-aminothiazole derivatives may act by inhibiting the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. A key enzyme in this pathway is lanosterol 14α-demethylase (CYP51) . Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disrupts membrane function. Docking studies have indicated that 2-aminothiazoles can potentially inhibit the CYP51 enzyme of Candida albicans.[2]
dot
Conclusion
This compound serves as a valuable and synthetically accessible scaffold for the development of novel antimicrobial agents. The protocols outlined in these application notes provide a framework for the synthesis and evaluation of its derivatives. While further studies are required to elucidate the specific antimicrobial profile and mechanism of action of this particular compound, the broader class of 2-aminothiazoles has demonstrated significant promise in combating a range of bacterial and fungal pathogens. Future research should focus on synthesizing a library of derivatives and conducting extensive structure-activity relationship (SAR) studies to optimize their therapeutic potential.
References
Application Notes and Protocols for the Hantzsch Synthesis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of "Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate" via the Hantzsch thiazole synthesis. This key heterocyclic scaffold is of significant interest in medicinal chemistry and drug development.
Introduction
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic and versatile method for the preparation of thiazole derivatives.[1] The reaction typically involves the condensation of an α-haloketone with a thioamide.[1][2][3] This synthetic route is widely employed due to its reliability, simplicity, and the accessibility of starting materials. Thiazole moieties are present in a wide array of biologically active compounds and pharmaceuticals.[3]
This document outlines the synthesis of this compound, a valuable intermediate for the development of novel therapeutic agents. The protocol is adapted from established procedures for similar 2-aminothiazole derivatives.
Reaction Scheme
The synthesis proceeds via the reaction of methyl 4-bromo-3-oxopentanoate with thiourea. The α-bromoketone reacts with the sulfur of thiourea, followed by intramolecular cyclization and dehydration to form the 2-aminothiazole ring.
Caption: General reaction scheme for the Hantzsch synthesis of the target compound.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound. The protocol is adapted from the synthesis of the corresponding ethyl ester and may require optimization.
Materials and Reagents:
-
Methyl 4-bromo-3-oxopentanoate
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser or microwave reactor
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Chromatography column
Protocol 1: Conventional Heating
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-bromo-3-oxopentanoate (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine methyl 4-bromo-3-oxopentanoate (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 80-100 °C) for 10-30 minutes. Monitor the pressure to ensure it remains within safe limits.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction parameters that can be used as a starting point for optimization.
| Parameter | Protocol 1: Conventional Heating | Protocol 2: Microwave-Assisted |
| Reactant 1 | Methyl 4-bromo-3-oxopentanoate | Methyl 4-bromo-3-oxopentanoate |
| Reactant 2 | Thiourea | Thiourea |
| Solvent | Ethanol | Ethanol |
| Temperature | Reflux (~78 °C) | 80-100 °C |
| Reaction Time | 2-4 hours | 10-30 minutes |
| Typical Yield | Moderate to High (expected) | High (expected) |
Synthesis Workflow
The overall workflow for the synthesis and purification is depicted below.
Caption: Step-by-step workflow from synthesis to characterization.
Notes and Troubleshooting
-
Starting Material Purity: The purity of the methyl 4-bromo-3-oxopentanoate is crucial for obtaining a high yield of the desired product. It is recommended to use freshly prepared or purified α-haloketone.
-
Reaction Monitoring: TLC is an effective method to monitor the progress of the reaction. A suitable mobile phase should be determined empirically.
-
Exothermic Reaction: The initial stages of the reaction may be exothermic. For larger scale reactions, controlled addition of reagents or external cooling may be necessary.
-
Purification: The product may be isolated by crystallization if a suitable solvent system is found, which can be an alternative to column chromatography.
-
Microwave Synthesis: When using a microwave reactor, ensure that the temperature and pressure limits of the vessel are not exceeded. Small-scale trial reactions are recommended to determine optimal conditions.
By following these application notes and protocols, researchers can effectively synthesize this compound for further investigation in drug discovery and development programs.
References
Application Notes and Protocols: "Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate" as a Versatile Scaffold for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate as a foundational scaffold for the synthesis of a diverse range of novel heterocyclic compounds with potential therapeutic applications. The inherent reactivity of the 2-amino group and the ester moiety makes this thiazole derivative an excellent starting material for constructing various fused and non-fused heterocyclic systems.
Introduction to the Scaffold
This compound is a valuable building block in medicinal chemistry. The 2-aminothiazole core is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The ester functional group at the 4-position provides a convenient handle for further chemical modifications and cyclization reactions, enabling the synthesis of a rich library of novel heterocycles.
Synthetic Applications
This scaffold can be effectively employed in various cyclocondensation and multicomponent reactions to generate a variety of heterocyclic systems. Key reactive sites include the exocyclic amino group, which can act as a nucleophile, and the ester group, which can be hydrolyzed, reduced, or directly participate in cyclization reactions.
Synthesis of 1,3,4-Oxadiazole-2-thiol Derivatives
A primary application of this compound is in the synthesis of 1,3,4-oxadiazole-2-thiol derivatives. This transformation involves a multi-step sequence starting with the conversion of the methyl ester to an acetohydrazide, followed by cyclization with carbon disulfide. The resulting oxadiazole can be further functionalized, for example, by forming Schiff bases with various aldehydes.[1]
Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives
The 2-aminothiazole moiety is a key precursor for the synthesis of fused thiazolo[4,5-d]pyrimidine systems.[2][3][4][5] These compounds are of significant interest due to their reported anticancer and antimicrobial activities.[2][3][6][7] The general strategy involves the condensation of the 2-aminothiazole with a suitable three-carbon synthon, such as a β-ketoester or a malonic acid derivative, to construct the pyrimidine ring.
Experimental Protocols
Synthesis of this compound (Scaffold)
This protocol is adapted from the Hantzsch thiazole synthesis.
Materials:
-
Ethyl 4-bromo-3-oxopentanoate
-
Thiourea
-
Ethanol
-
Methylene chloride
Procedure:
-
In a microwave test tube (20 mL) equipped with a magnetic stirring bar, combine ethyl 4-bromo-3-oxopentanoate (2.23 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in 8 mL of ethanol.
-
Place the sealed test tube in a microwave reactor and irradiate at 50°C (100 W) for 5 minutes.
-
After cooling, monitor the reaction completion by thin-layer chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the product into methylene chloride (30 mL).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.
-
Purify the product by column chromatography on silica gel to yield this compound.
Protocol for the Synthesis of 2-((2-Amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-5-thiol
Step 1: Synthesis of 2-(2-Amino-5-methylthiazol-4-yl)acetohydrazide [1]
-
Dissolve this compound (1.6 g, 8 mmol) in absolute ethanol (20 mL).
-
Add hydrazine hydrate (0.32 mL, 10 mmol) to the solution.
-
Reflux the mixture for 6 hours.
-
Upon cooling, collect the precipitate by filtration and recrystallize from ethanol to yield 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide.
Step 2: Synthesis of 2-((2-Amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-5-thiol [1]
-
To a solution of 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide (from the previous step) in ethanol, add carbon disulfide.
-
Add a solution of potassium hydroxide in ethanol and reflux the mixture.
-
After completion of the reaction (monitored by TLC), cool the mixture and acidify with a suitable acid (e.g., dilute HCl).
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the final product.
General Protocol for the Synthesis of Thiazolo[4,5-d]pyrimidin-7(6H)-ones
This is a generalized protocol based on the synthesis of related thiazolopyrimidines.[5]
Step 1: Formation of the Pyrimidine Ring
-
In a suitable solvent (e.g., ethanol, acetic acid), dissolve the 2-aminothiazole derivative (e.g., 4-amino-5-carboxamido-3-substituted-2,3-dihydrothiazole-2-thione).
-
Add an appropriate aromatic aldehyde and a base (e.g., piperidine, sodium ethoxide).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and isolate the precipitated product by filtration.
-
Wash the product with a suitable solvent and dry to obtain the crude thiazolo[4,5-d]pyrimidin-7-one derivative.
Step 2: Chlorination (Optional)
-
To obtain 7-chloro-thiazolo[4,5-d]pyrimidine derivatives, treat the product from Step 1 with a mixture of phosphorus pentachloride and phosphorus oxychloride.
-
Heat the reaction mixture under reflux.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitate, wash with water, and dry.
Data Presentation
Table 1: Synthesis and Characterization of 1,3,4-Oxadiazole-2-thiol Schiff Base Derivatives [1]
| Compound | Aldehyde Used | Yield (%) | M.p. (°C) | Molecular Formula |
| 6a | 2,4-Dimethoxybenzaldehyde | 78 | 198-200 | C16H16N4O3S2 |
| 6b | 4-Hydroxybenzaldehyde | 72 | 210-212 | C14H12N4O2S2 |
| 6c | 4-Methoxybenzaldehyde | 75 | 188-190 | C15H14N4O2S2 |
| 6d | 4-Chlorobenzaldehyde | 81 | 220-222 | C14H11ClN4OS2 |
| 6e | 4-Nitrobenzaldehyde | 85 | 235-237 | C14H11N5O3S2 |
Table 2: Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives (IC50 in µM) [8]
| Compound | A375 (Melanoma) | C32 (Melanoma) | DU145 (Prostate) | MCF-7/WT (Breast) |
| 2b | >100 | 48.3 | >100 | >100 |
| 3b | 1.8 | 1.3 | 2.5 | 3.1 |
| 4b | 10.2 | 8.9 | 15.4 | 12.7 |
| 4c | 12.5 | 10.1 | 18.2 | 15.3 |
Table 3: Antimicrobial Activity of Thiazolo[4,5-d]pyrimidine Derivatives (MIC in µg/mL)
| Compound | S. aureus | B. cereus | E. coli | C. albicans | A. fumigatus | A. terreus |
| 4 | 62.5 | 31.25 | >1000 | >1000 | 125 | 250 |
| 8a | 62.5 | 31.25 | 250 | 62.5 | 125 | 250 |
| 11g | 62.5 | 31.25 | 250 | >1000 | >1000 | >1000 |
Visualizations
Synthetic Workflow
Caption: General workflow for the synthesis and biological evaluation of novel heterocycles.
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.
References
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial evaluation of some new thiazolo[4,5-d] pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of new thiazolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological screening of new thiazolo[4,5-d]pyrimidine and dithiazolo[3,2-a:5',4'-e]pyrimidinone derivatives as antimicrobial, antiquorum-sensing and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Activity Screening of "Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate" Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the biological activity screening of derivatives of "Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate". The protocols and application notes are based on established methodologies for the evaluation of 2-aminothiazole derivatives, a class of heterocyclic compounds known for a wide range of pharmacological activities. While specific data for derivatives of the title compound are not extensively available in the public domain, this guide offers a robust framework for their synthesis, screening, and evaluation.
Introduction to 2-Aminothiazole Derivatives
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects. The versatile nature of the 2-aminothiazole ring allows for chemical modifications at various positions, enabling the fine-tuning of their biological and pharmacokinetic properties. This document outlines the screening procedures to identify and characterize the therapeutic potential of novel derivatives of "this compound".
Data Presentation: Biological Activity of 2-Aminothiazole Derivatives
The following tables summarize the range of biological activities reported for various 2-aminothiazole derivatives in the scientific literature. This data serves as a benchmark for the expected potency of newly synthesized compounds.
Table 1: Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-disubstituted thiazole amides | HT29 | 0.63 | [1] |
| 2,4-disubstituted thiazole amides | A549 | 8.64 | [1] |
| 2,4-disubstituted thiazole amides | HeLa | 6.05 | [1] |
| 2-amino-4-phenylthiazole derivatives | HT29 | 2.01 | [1] |
| Thiazole derivative TH-39 | K562 | 0.78 | [1] |
Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-amino-5-alkylidene-thiazol-4-ones | Pseudomonas aeruginosa | 31.25 | [2] |
| Substituted N-thiazolylcarboxamides | Mycobacterium tuberculosis H37Ra | 3.13 | [3] |
| Diethyl [N-(thiazol-2-yl)carbamoyl]methylphosphonates | Mycobacterium tuberculosis H37Rv | 7.6 (MIC90) | [4] |
Table 3: Anti-inflammatory Activity of Selected Thiazole Derivatives
| Compound Class | Assay | IC50 (µM) | Reference |
| 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | COX-2 Inhibition | 11.65 | [5] |
| Thiazole derivative 6l | COX-2 Inhibition | 0.09 | [6] |
| Thiazole derivative 6l | 5-LOX Inhibition | 0.38 | [6] |
| Thiazole carboxamide 2b | COX-1 Inhibition | 0.239 | [7] |
| Thiazole carboxamide 2b | COX-2 Inhibition | 0.191 | [7] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below. These protocols are intended as a starting point and may require optimization based on the specific properties of the synthesized derivatives.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity Screening: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating acute inflammation.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
Protocol:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds and the positive control orally or intraperitoneally to different groups of animals. The control group receives only the vehicle.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and potential signaling pathways involved in the biological activities of 2-aminothiazole derivatives.
Caption: General workflow for the synthesis and biological screening of novel compounds.
Caption: Putative signaling pathway for apoptosis induction by 2-aminothiazole derivatives.
Caption: Putative anti-inflammatory mechanism via COX/LOX inhibition by thiazole derivatives.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a key heterocyclic building block in the synthesis of a variety of kinase inhibitors. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved and investigational drugs. This document provides detailed application notes on the utility of this intermediate and protocols for the synthesis of kinase inhibitors.
The 2-aminothiazole core can be strategically modified to target the ATP-binding site of various kinases, leading to the development of potent and selective inhibitors. Derivatives of this scaffold have shown significant activity against a range of kinase families, including Src family kinases, Abl kinase, Aurora kinases, and Cyclin-Dependent Kinases (CDKs).
Kinase Inhibitor Scaffolds Derived from 2-Aminothiazole Core
The versatility of the 2-aminothiazole moiety allows for the synthesis of diverse kinase inhibitor scaffolds. A prominent example is the core structure of Dasatinib, a potent inhibitor of multiple tyrosine kinases. The general synthetic strategy involves the reaction of the 2-aminothiazole core with a substituted pyrimidine, followed by further functionalization.
| Kinase Inhibitor Scaffold | Target Kinases | Reference Compound Example |
| 2-Anilino-pyrimidine | Src family kinases, Abl | Dasatinib |
| Thiazolo[4,5-d]pyrimidine | CDKs | Not specified |
| Imidazo[2,1-b]thiazole | B-Raf | Not specified |
Quantitative Data of 2-Aminothiazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from 2-aminothiazole derivatives.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Dasatinib | Src | <1 | [1] |
| Dasatinib | Abl | <1 | [1] |
| Dasatinib | Lck | 1 | [1] |
| Compound 12m | Src | 0.8 | [1] |
| Compound 12m | Lck | 0.6 | [1] |
| Thiazole Derivative 33 | CK2 | 400 | [2] |
| Pyrimidine-Thiazole 25 | CDK9 | 640 - 2010 | [2] |
| Thiazole Derivative 31 | Aurora A/B | Potent Inhibition | [2] |
Signaling Pathways Targeted by 2-Aminothiazole-Based Kinase Inhibitors
Derivatives of this compound are designed to interfere with key signaling pathways implicated in cancer and other diseases.
Experimental Protocols
Synthesis of Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate (Intermediate)
This protocol describes the synthesis of a key intermediate, which is structurally very similar to the title compound and can be adapted for its synthesis.[3]
Materials:
-
Ethyl 4-bromo-3-oxopentanoate
-
Thiourea
-
Ethanol
Procedure:
-
To a solution of ethyl 4-bromo-3-oxopentanoate (10 mmol) in ethanol (20 mL), add thiourea (10 mmol).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate.[3]
General Protocol for the Synthesis of 2-Anilino-pyrimidine Kinase Inhibitors
This generalized protocol outlines the key steps in synthesizing kinase inhibitors like Dasatinib, starting from a 2-aminothiazole intermediate.
Step 1: Coupling with a Dichloropyrimidine
-
Dissolve the 2-aminothiazole intermediate (1 equivalent) in a suitable solvent such as isopropanol or DMF.
-
Add a substituted 4,6-dichloropyrimidine (1-1.2 equivalents) and a base (e.g., diisopropylethylamine, 2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, and isolate the product by precipitation or extraction.
Step 2: Nucleophilic Substitution with a Side Chain
-
Dissolve the product from Step 1 (1 equivalent) in a suitable solvent like n-butanol or dioxane.
-
Add the desired amine side chain (e.g., N-(2-hydroxyethyl)piperazine, 1.5-2 equivalents).
-
Heat the reaction mixture to reflux until the starting material is consumed.
-
Cool the mixture and isolate the final product by filtration or chromatographic purification.
Conclusion
This compound and its derivatives are invaluable starting materials for the synthesis of a wide array of potent kinase inhibitors. The straightforward and versatile chemistry of the 2-aminothiazole scaffold allows for the systematic exploration of structure-activity relationships, leading to the discovery of novel therapeutics for various diseases, particularly cancer. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery and development to design and synthesize the next generation of targeted kinase inhibitors.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, a key intermediate in the development of various pharmaceutical compounds. The protocols are based on established Hantzsch thiazole synthesis principles, adapted from methodologies reported for analogous compounds.
Chemical Profile
| Attribute | Value |
| IUPAC Name | This compound |
| CAS Number | 72054-60-5[1][2][3][4] |
| Molecular Formula | C₇H₁₀N₂O₂S[1][3][4] |
| Molecular Weight | 186.23 g/mol [1][3] |
| Melting Point | 111-113°C[1][3] |
| Boiling Point | 313.1±22.0 °C (Predicted)[1][3] |
| Density | 1.283±0.06 g/cm³ (Predicted)[1][3] |
Reaction Pathway
The primary synthesis route for this compound is a variation of the Hantzsch thiazole synthesis. It involves the condensation reaction between a methyl 4-halo-3-oxopentanoate and thiourea. A common precursor used is methyl 4-bromo-3-oxopentanoate.
Caption: Hantzsch synthesis of the target compound.
Experimental Protocols
Two common protocols for the synthesis are presented below: a microwave-assisted method for rapid synthesis and a conventional reflux method. The microwave protocol is adapted from the synthesis of the ethyl ester analog.[5]
Protocol 1: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time and often leads to higher yields.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 4-bromo-3-oxopentanoate | 209.03 | 10 | 2.09 g |
| Thiourea | 76.12 | 10 | 0.76 g |
| Ethanol | 46.07 | - | 8 mL |
| Water | 18.02 | - | 20 mL |
| Dichloromethane | 84.93 | - | 30 mL |
Experimental Workflow:
Caption: Workflow for microwave-assisted synthesis.
Procedure:
-
Combine methyl 4-bromo-3-oxopentanoate (2.09 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in a 20 mL microwave reaction tube equipped with a magnetic stir bar.[5]
-
Add 8 mL of ethanol to the tube and cap it securely.[5]
-
Place the reaction tube in the microwave cavity and irradiate at 100 W for 5 minutes, maintaining a temperature of 50°C.[5]
-
After the irradiation is complete, carefully remove the tube and allow it to cool to room temperature.[5]
-
Pour the contents of the tube into 20 mL of water.[5]
-
Extract the aqueous mixture with dichloromethane (30 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from ethanol.
Expected Yield: A similar reaction for the ethyl ester yielded 74%.[5]
Protocol 2: Conventional Reflux Synthesis
This protocol follows a traditional heating method and can be used when a microwave reactor is not available.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 4-bromo-3-oxopentanoate | 209.03 | 10 | 2.09 g |
| Thiourea | 76.12 | 10 | 0.76 g |
| Absolute Ethanol | 46.07 | - | 25 mL |
| Ice-cold water | 18.02 | - | For workup |
Experimental Workflow:
Caption: Workflow for conventional reflux synthesis.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 4-bromo-3-oxopentanoate (2.09 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in absolute ethanol (25 mL).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Dry the product in a vacuum oven.
-
For higher purity, recrystallize the crude product from absolute ethanol.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups like -NH₂, C=O (ester), and C=N.
-
Mass Spectrometry (MS): To confirm the molecular weight. For the ethyl ester analog, characteristic IR peaks were observed at 3407 cm⁻¹ (NH₂) and 1684 cm⁻¹ (C=O). ¹H NMR signals confirmed the presence of the NH₂ group, the CH₂ of the acetate, the methyl group on the thiazole ring, and the methyl ester group.[5]
These protocols provide a foundation for the successful synthesis of this compound for research and development purposes. As with all chemical reactions, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.
References
Unveiling the Agrochemical Potential of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
While specific agrochemical research applications for Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate are not extensively documented in publicly available literature, the 2-aminothiazole scaffold is a well-established and crucial component in the synthesis of numerous biologically active molecules, including fungicides and herbicides.[1][2][3][4][5] This document provides detailed application notes and hypothetical protocols to guide researchers in exploring the potential of this compound in agrochemical research, based on the known activities of structurally related thiazole derivatives.
Application Notes: Exploring the Agrochemical Frontier
"this compound" holds promise as a candidate for agrochemical development due to the inherent biological activity of its core 2-aminothiazole structure. Research on analogous compounds suggests potential applications in the following areas:
-
Fungicide Development: The thiazole ring is a key pharmacophore in a variety of commercial fungicides. It is anticipated that "this compound" and its derivatives could exhibit inhibitory activity against a range of plant pathogenic fungi. The primary mode of action could involve the disruption of essential fungal cellular processes.
-
Herbicide Discovery: Certain thiazole derivatives have demonstrated herbicidal properties. The title compound could be investigated for its potential to inhibit plant growth by targeting specific enzymes or metabolic pathways essential for weed development.
-
Insecticide Research: Although less common, some thiazole-containing compounds have shown insecticidal activity. Screening against common agricultural pests could reveal potential applications in insect management.
The exploration of this compound would involve a systematic screening process, starting with in vitro assays against a panel of relevant fungal pathogens, weed species, and insect pests, followed by in vivo testing and mode of action studies for promising candidates.
Quantitative Data on Related Thiazole Derivatives
To provide a reference for potential efficacy, the following table summarizes quantitative data for various thiazole derivatives with reported agrochemical activity. Note: This data is for illustrative purposes and does not represent the activity of "this compound".
| Compound Class | Target Organism | Activity Type | Measurement | Value | Reference |
| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Pythium aphanidermatum | Fungicidal | % Inhibition | High | [6] |
| Thiazole-based carboxamides | Brassica napus (Rape) | Herbicidal | % Inhibition | Moderate to Good | [7] |
| Dehydroabietic acid-thiadiazole derivatives | Helicoverpa armigera (Cotton bollworm) | Insecticidal | Mortality Rate (%) | 90.0% | [8] |
| 2-Cyanoacrylates with 1,2,3-thiadiazole | Rape and Amaranth pigweed | Herbicidal | % Inhibition | 100% |
Experimental Protocols
The following are detailed, hypothetical protocols for evaluating the agrochemical potential of "this compound".
Protocol 1: In Vitro Antifungal Assay
Objective: To determine the fungicidal activity of the test compound against a panel of plant pathogenic fungi.
Materials:
-
"this compound"
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani)
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Media Preparation: Autoclave PDA medium and cool to 45-50°C.
-
Dosing: Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations of 1, 10, 50, and 100 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v). A control plate with 1% DMSO should be prepared.
-
Plating: Pour the amended PDA into sterile petri dishes and allow to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony daily for 5-7 days.
-
Analysis: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.
Protocol 2: Seedling Growth Inhibition Assay for Herbicidal Activity
Objective: To evaluate the pre-emergent herbicidal activity of the test compound.
Materials:
-
"this compound"
-
Acetone
-
Tween-20
-
Seeds of a model weed species (e.g., Amaranthus retroflexus) and a crop species (e.g., Zea mays)
-
Filter paper
-
Petri dishes
-
Growth chamber
Procedure:
-
Test Solution Preparation: Dissolve the test compound in acetone and then dilute with distilled water containing 0.1% Tween-20 to prepare a series of concentrations (e.g., 10, 50, 100, 200 µg/mL).
-
Seed Plating: Place a sheet of filter paper in each petri dish and moisten with 5 mL of the respective test solution or a control solution (0.1% Tween-20 in water).
-
Sowing: Place 10-20 seeds of the test plant species on the moistened filter paper.
-
Incubation: Place the petri dishes in a growth chamber with a controlled environment (e.g., 25°C, 16h light/8h dark cycle).
-
Data Collection: After 7-10 days, measure the germination rate, root length, and shoot length of the seedlings.
-
Analysis: Calculate the percentage of inhibition for each parameter compared to the control.
Protocol 3: Insecticidal Bioassay against Aphids
Objective: To assess the contact toxicity of the test compound against a common sap-sucking insect.
Materials:
-
"this compound"
-
Acetone
-
Triton X-100
-
Leaf discs from a suitable host plant (e.g., fava bean for pea aphids)
-
A culture of aphids (e.g., Acyrthosiphon pisum)
-
Ventilated containers
Procedure:
-
Test Solution Preparation: Prepare a series of concentrations of the test compound in a 0.1% Triton X-100 aqueous solution.
-
Treatment: Dip leaf discs into the test solutions for 10 seconds and allow them to air dry. A control group should be treated with the 0.1% Triton X-100 solution only.
-
Infestation: Place the treated leaf discs in ventilated containers and introduce 10-15 adult aphids onto each disc.
-
Incubation: Maintain the containers at room temperature with a photoperiod.
-
Data Collection: Record the number of dead aphids at 24, 48, and 72 hours after treatment.
-
Analysis: Calculate the percentage mortality, correcting for any control mortality using Abbott's formula.
Visualizations
The following diagrams illustrate conceptual workflows and relationships relevant to the agrochemical screening of "this compound".
Caption: A generalized workflow for the agrochemical screening of a novel compound.
Caption: Conceptual diagram of Structure-Activity Relationship (SAR) for 2-aminothiazole derivatives.
References
- 1. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For this specific compound, the typical reactants are a methyl 4-halo-3-oxopentanoate (e.g., methyl 4-bromo- or 4-chloro-3-oxopentanoate) and thiourea.[3]
Q2: What are the critical factors influencing the final yield of the synthesis?
A2: Several factors can significantly impact the yield, including the purity of starting materials, reaction temperature, choice of solvent, presence and type of catalyst, and reaction pH. Efficient, green methods using catalysts under ultrasonic irradiation have reported yields as high as 79-90% for related thiazole derivatives.[4]
Q3: Which solvent system is recommended for this reaction?
A3: Ethanol or a mixture of ethanol and water is commonly used and has proven effective.[4][5] Some "one-pot" procedures for similar compounds have successfully used a combination of water and tetrahydrofuran.[6] Solvent-free methods are also reported and can result in very rapid reactions.[7]
Q4: How can I minimize the formation of impurities and side products?
A4: To enhance purity, ensure you are using high-purity starting materials. Control the reaction temperature carefully, as excessive heat can promote side reactions. The pH is also crucial; while the reaction can proceed under neutral or acidic conditions, strongly acidic environments may lead to the formation of 2-imino-2,3-dihydrothiazole isomers.[8] A final workup involving neutralization with a mild base like sodium carbonate is a common step to precipitate the product and remove acidic impurities.[1]
Q5: What is the best practice for product isolation and purification?
A5: The thiazole product is often poorly soluble in water, which facilitates its isolation.[1] A standard procedure is to pour the cooled reaction mixture into cold water or a dilute basic solution (e.g., 5% Na2CO3) to induce precipitation. The resulting solid can then be collected by filtration, washed with water, and dried. For higher purity, recrystallization from a suitable solvent such as ethanol is recommended.[3]
Troubleshooting Guide
Problem: My reaction yield is consistently low.
| Potential Cause | Recommended Solution |
| Impure Starting Materials | Verify the purity of your α-haloketone and thiourea using appropriate analytical techniques (e.g., NMR, GC-MS). Use freshly purified reagents if necessary. |
| Suboptimal Temperature | The reaction is temperature-sensitive. If running at room temperature, consider gentle heating (e.g., 60-80°C) or using ultrasonic irradiation to improve reaction kinetics.[4] Avoid excessively high temperatures to prevent degradation. |
| Incorrect Stoichiometry | Ensure the molar ratio of reactants is correct. A slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) is sometimes used to drive the reaction to completion.[1] |
| Inefficient Mixing | Ensure the reaction mixture is stirred vigorously throughout the process to maintain a homogeneous suspension and facilitate reactant interaction. |
| Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. |
Problem: I am observing significant side product formation in my analysis (TLC, LC-MS).
| Potential Cause | Recommended Solution |
| Isomer Formation | If you are running the reaction under acidic conditions, you may be forming a mixture of 2-aminothiazole and 3-substituted 2-imino-2,3-dihydrothiazole isomers.[8] Try running the reaction in a neutral solvent like ethanol to favor the desired 2-aminothiazole product. |
| Decomposition | Overheating or extended reaction times can lead to the degradation of the product or starting materials. Optimize the reaction time and temperature by monitoring with TLC. |
| Oxidation | The 2-aminothiazole moiety can be susceptible to oxidation. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if you suspect oxidative degradation. |
Problem: The product is difficult to isolate or purify.
| Potential Cause | Recommended Solution |
| Product is soluble in the workup solution. | If the product does not precipitate upon addition to water, try neutralizing the solution carefully with a base like aqueous sodium bicarbonate or ammonia to decrease its solubility.[1][6] |
| Oily Product Formation | An oily product may indicate the presence of impurities. Try triturating the oil with a non-polar solvent (e.g., hexane or diethyl ether) to induce solidification. If that fails, proceed with column chromatography for purification. |
| Co-precipitation of Impurities | If the filtered solid is impure, ensure it is washed thoroughly with cold water to remove any soluble inorganic salts. A final recrystallization from ethanol is highly recommended to achieve high purity.[3] |
Data on Reaction Conditions
The following table summarizes yields reported for Hantzsch thiazole synthesis under various conditions, which can be adapted to optimize the synthesis of the target molecule.
| Catalyst | Conditions | Solvent | Yield | Reference |
| None | Reflux, 6 h | Ethanol | 74% (for hydrazide derivative) | [3] |
| Silica Supported Tungstosilisic Acid | Conventional Heating, 65°C | Ethanol/Water (50/50) | 79-90% | [4] |
| Silica Supported Tungstosilisic Acid | Ultrasonic Irradiation, Room Temp. | Ethanol/Water (50/50) | 79-90% | [4] |
| None | 10M-HCl-EtOH (1:2), 80°C, 20 min | Acidic Ethanol | 73% (for imino isomer) | [8] |
Key Experimental Protocols
Protocol 1: Standard Hantzsch Synthesis
This protocol is adapted from the synthesis of a structurally similar ethyl ester derivative.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add methyl 4-bromo-3-oxopentanoate (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker containing ice-cold water.
-
Isolation: A precipitate should form. If precipitation is slow or incomplete, add a 5% aqueous solution of sodium carbonate until the mixture is slightly basic.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry. For higher purity, recrystallize the crude product from ethanol.
Protocol 2: High-Yield Synthesis with a Reusable Catalyst
This protocol is based on a green chemistry approach for related thiazole derivatives.[4]
-
Reaction Setup: To a flask, add methyl 4-chloro-3-oxopentanoate (1.0 eq), thiourea (1.1 eq), and silica-supported tungstosilisic acid (as catalyst) in a 1:1 ethanol/water solvent mixture.
-
Reaction:
-
Option A (Heating): Stir the mixture at 65°C until TLC indicates the consumption of starting material.
-
Option B (Ultrasonic): Place the flask in an ultrasonic bath at room temperature and irradiate until the reaction is complete.
-
-
Catalyst Recovery: After cooling, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed, dried, and reused.
-
Isolation & Purification: Pour the filtrate into ice-cold water to precipitate the product. Collect the solid by vacuum filtration, wash with water, and recrystallize from an appropriate solvent if necessary.
Visualizations
Caption: Hantzsch reaction pathway for the target molecule.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of "Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate" by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound should be a crystalline solid. The reported melting point is in the range of 111-113°C.[1][2] A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Based on literature for similar 2-aminothiazole derivatives, suitable solvents include alcohols (such as ethanol and methanol), esters, and ethers.[3][4] A mixed solvent system, such as ethanol/water or tetrahydrofuran (THF)/hexane, may also be effective for inducing crystallization.[3]
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To resolve this, try adding a small amount of additional solvent to the heated mixture to ensure the compound is fully dissolved at the boiling point of the solvent. Slow cooling is also crucial; allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
Q4: No crystals are forming, even after the solution has cooled. What are the next steps?
A4: If crystals do not form, the solution may be too dilute. You can try to induce crystallization by:
-
Scratching the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Adding a seed crystal of the pure compound, if available.
-
Concentrating the solution by gently heating it to evaporate some of the solvent, and then allowing it to cool again.
-
Using a different solvent or a mixed solvent system.
Q5: The recrystallization yield is very low. How can I improve it?
A5: A low yield can result from several factors:
-
Using too much solvent during dissolution.
-
Cooling the solution too quickly, which can trap impurities and reduce the yield of pure crystals.
-
Incomplete precipitation. Ensure the solution is sufficiently cooled for an adequate amount of time.
-
Loss of material during transfer steps. To improve the yield, use the minimum amount of hot solvent required to dissolve the compound and allow for slow cooling. You can also try to recover a second crop of crystals by concentrating the mother liquor (the solution remaining after the first filtration).
Quantitative Data
| Solvent | Solubility at Room Temperature (20-25°C) | Solubility at Boiling Point |
| Methanol | Sparingly Soluble | Soluble |
| Ethanol | Sparingly Soluble | Soluble |
| Water | Insoluble | Sparingly Soluble |
| Ethyl Acetate | Sparingly Soluble | Soluble |
| Tetrahydrofuran (THF) | Soluble | Very Soluble |
| Hexane | Insoluble | Insoluble |
| Ethanol/Water (e.g., 3:1) | Sparingly Soluble | Soluble |
| THF/Hexane | Variable (depends on ratio) | Variable (depends on ratio) |
Experimental Protocol: Recrystallization using Ethanol/Water
This protocol describes a general procedure for the recrystallization of this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Well-formed crystals should start to appear.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly. The purity of the final product can be assessed by measuring its melting point.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.
Common Problems and Solutions
-
Problem: The compound does not dissolve in the hot solvent.
-
Solution: You may not have added enough solvent. Add small portions of hot solvent until the compound dissolves. If a large amount of solvent is required, it may not be a suitable solvent for recrystallization.
-
-
Problem: The solution is colored, but the pure compound is expected to be colorless or white.
-
Solution: Colored impurities may be present. After dissolving the compound in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. Perform a hot filtration to remove the charcoal and the adsorbed impurities.
-
-
Problem: Crystals form too quickly.
-
Solution: Rapid crystallization can trap impurities. This may be due to using a solvent in which the compound is not very soluble even at high temperatures, or the solution is too concentrated. Re-heat the solution and add a small amount of additional solvent to slow down the crystallization process upon cooling.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.
Caption: A flowchart for troubleshooting common recrystallization problems.
References
- 1. echemi.com [echemi.com]
- 2. chembk.com [chembk.com]
- 3. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate. The primary synthesis route is the Hantzsch thiazole synthesis, which involves the reaction of a methyl 4-halo-3-oxopentanoate with thiourea. While generally a high-yielding reaction, side products can arise, leading to purification challenges and reduced yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has a lower than expected yield. What are the potential causes and how can I improve it?
A1: Low yields in the Hantzsch thiazole synthesis of this compound can stem from several factors:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or slightly increasing the temperature.
-
Side Reactions: The formation of side products is a major contributor to low yields. Please refer to the common side products section below for more details.
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Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome. Ethanol or methanol are commonly used solvents. The optimal temperature is typically at the reflux of the chosen solvent.
-
Purity of Starting Materials: Impurities in the methyl 4-halo-3-oxopentanoate or thiourea can lead to unwanted side reactions. Ensure the purity of your starting materials before commencing the synthesis.
Q2: I am observing an unexpected peak in my NMR/LC-MS analysis. What could it be?
A2: An unexpected peak likely corresponds to a side product. The most probable side products in this synthesis are pyrimidine derivatives, products of self-condensation of the starting materials, or hydrolysis products. Refer to the "Potential Side Products and Their Formation" section for detailed structures and explanations. To identify the impurity, isolation followed by structural characterization (NMR, MS, IR) is recommended.
Q3: How can I purify my final product to remove these side products?
A3: Purification of this compound can typically be achieved through the following methods:
-
Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system needs to be determined empirically, but mixtures of ethanol/water or ethyl acetate/hexanes are good starting points.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.
Potential Side Products and Their Formation
The Hantzsch synthesis for this compound involves the reaction of methyl 4-chloro-3-oxopentanoate with thiourea. Several side reactions can occur, leading to the formation of impurities.
Pyrimidine Derivative Formation
Thiourea can react with β-dicarbonyl compounds to form pyrimidine derivatives. Since methyl 4-chloro-3-oxopentanoate is a β-ketoester, it can undergo a condensation reaction with thiourea to form a substituted dihydropyrimidinethione.
Formation of Pseudothiohydantoin Derivative
If the starting α-haloketoester is unstable or if the reaction conditions are not optimal, thiourea might react preferentially at the ester and halide positions, leading to the formation of a pseudothiohydantoin derivative.
Self-Condensation of Methyl 4-chloro-3-oxopentanoate
The α-haloketoester starting material is a reactive molecule that can potentially undergo self-condensation reactions under basic or even neutral conditions, leading to dimeric or polymeric byproducts.
Quantitative Data on Side Product Formation
Currently, there is limited quantitative data in the public domain detailing the exact percentages of these side products under various reaction conditions for this specific synthesis. The prevalence of these side products is highly dependent on factors such as reaction temperature, solvent, and the purity of the starting materials. Researchers are encouraged to perform careful reaction monitoring and optimization to minimize the formation of these impurities.
| Side Product | Formation Conditions Favoring Impurity | Mitigation Strategies |
| Pyrimidine Derivative | High temperatures, prolonged reaction times, presence of base | Optimize reaction time and temperature, maintain neutral or slightly acidic pH. |
| Pseudothiohydantoin Derivative | Instability of the α-haloketoester, non-optimal pH | Use freshly prepared or purified α-haloketoester, control pH. |
| Self-Condensation Products | High concentration of reactants, presence of base | Control reactant concentration, slow addition of reagents. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1.0 equivalent) and a suitable solvent (e.g., ethanol, 5-10 mL per gram of thiourea).
-
Addition of Reactant: While stirring, add methyl 4-chloro-3-oxopentanoate (1.0 equivalent) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. The filtrate can be concentrated under reduced pressure. The crude product is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Troubleshooting Workflow
Technical Support Center: Synthesis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate. The primary synthesis route discussed is the Hantzsch thiazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Hantzsch thiazole synthesis.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the Hantzsch thiazole synthesis can arise from several factors.[1] A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: The quality of the α-haloketone (e.g., methyl 4-bromo-3-oxopentanoate) and thiourea is critical. Impurities can lead to undesirable side reactions that consume starting materials and complicate purification.[1]
-
Recommendation: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the reactants before use.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are crucial for the success of the reaction.[1]
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Recommendation: The reaction is often heated to reflux.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time. Common solvents include ethanol or a mixture of ethanol and water.[2][3] Some modern approaches utilize microwave irradiation to potentially shorten reaction times and improve yields.[2]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving significant amounts of unreacted starting materials.[1]
-
Recommendation: Use TLC to monitor the consumption of the starting materials. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure efficient stirring.
-
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired product.[1]
-
Recommendation: See Q2 for a discussion of common side products and how to minimize their formation.
-
-
Product Precipitation: The desired product may precipitate from the reaction mixture upon cooling or after neutralization.[4][5]
-
Recommendation: After the reaction is complete, cool the mixture to room temperature or below to maximize precipitation. If the product is formed as a salt (e.g., HBr salt), neutralization with a mild base like sodium carbonate can induce precipitation of the free base.[5]
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I avoid them?
A2: The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products.
-
Unreacted Starting Materials: Spots corresponding to the α-haloketone and thiourea will be visible if the reaction has not gone to completion.[1]
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Formation of Oxazole Byproducts: If the thiourea is contaminated with urea, the corresponding oxazole byproduct can be formed.[1]
-
Recommendation: Use high-purity thiourea.
-
-
Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation or polymerization.[1]
-
Recommendation: Maintain the recommended reaction temperature and avoid overly concentrated reaction mixtures.
-
-
Isomeric Thiazoles: Depending on the specific reactants, the formation of isomeric thiazole products is a possibility, though less common for this specific synthesis.[1]
Q3: My product is difficult to purify. What are the recommended purification methods?
A3: The crude product can often be purified by simple filtration if it precipitates from the reaction mixture.[4] However, if further purification is required, the following methods are recommended:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds.[1]
-
Procedure: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol) and allow it to cool slowly. The purified product should crystallize out, leaving impurities in the mother liquor.
-
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique.[1]
-
Procedure: A gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically used to elute the compounds from the column.[1]
-
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism of the Hantzsch thiazole synthesis?
A4: The Hantzsch thiazole synthesis is a classic method for preparing thiazole derivatives.[4] The reaction proceeds through a multi-step pathway:
-
S-Alkylation: The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide (thiourea in this case) on the α-carbon of the α-haloketone, displacing the halide in an SN2 reaction.[5]
-
Cyclization: This is followed by an intramolecular attack of the nitrogen atom onto the ketone carbonyl group, forming a five-membered ring intermediate.[4]
-
Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to form the thiazole ring. The aromaticity of the final product is a significant driving force for the reaction.[5]
Q5: How can I monitor the progress of the reaction?
A5:
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective technique to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a silica gel plate, you can observe the disappearance of the reactant spots and the appearance of the product spot.[1] A common eluent system is a mixture of ethyl acetate and hexane.[1][4]
-
Low-Field NMR Spectroscopy: For more detailed and real-time analysis, low-field NMR spectroscopy can be employed to monitor the concentrations of reactants and products directly in the reaction mixture.[6]
Q6: What are typical reaction conditions for this synthesis?
A6: While optimal conditions may vary, a general procedure involves heating the α-haloketone and thiourea in a suitable solvent.
| Parameter | Typical Value/Condition | Reference |
| Reactant Ratio | 1:1 to 1:1.5 (α-haloketone:thiourea) | [4] |
| Solvent | Ethanol, Methanol, or Ethanol/Water mixture | [2][3][4] |
| Temperature | Reflux | [1][2] |
| Reaction Time | 30 minutes to several hours | [4][5] |
Experimental Protocol: Hantzsch Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Methyl 4-bromo-3-oxopentanoate (1 equivalent)
-
Thiourea (1.0 - 1.2 equivalents)
-
Ethanol
-
5% Sodium Carbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-bromo-3-oxopentanoate in ethanol.
-
Add thiourea to the solution.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 1-4 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 5% sodium carbonate solution and swirl to mix. This will neutralize any acid formed and precipitate the free base of the product.[4]
-
Filter the precipitate using a Buchner funnel and wash the filter cake with cold water.[4]
-
Allow the collected solid to air dry.
-
If necessary, purify the crude product by recrystallization from ethanol or by column chromatography.
Visualizations
Caption: Experimental workflow for the Hantzsch synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. analytik.news [analytik.news]
Stability and storage of "Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate"
This technical support center provides guidance on the stability, storage, and handling of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (CAS No: 72054-60-5) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of the compound, it is recommended to store this compound in a dry, cool, and well-ventilated place.[1] The container should be kept tightly closed to prevent exposure to moisture and air. For long-term storage, some sources suggest storing the compound under a nitrogen blanket to minimize oxidation.[2]
Q2: What is the general stability of this compound under standard laboratory conditions?
A2: this compound is generally stable under normal temperatures and pressures.[2] However, like many 2-aminothiazole derivatives, it can be susceptible to degradation under certain conditions.
Q3: What are the known incompatibilities for this compound?
A3: The primary incompatibility for this compound is with strong oxidizing agents.[1][3] Contact with such agents should be avoided to prevent vigorous and potentially hazardous reactions.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, 2-aminothiazole derivatives can be susceptible to hydrolysis (acidic or basic), oxidation, and photodecomposition.[1] Photodegradation of some thiazole-containing compounds can occur through a reaction with singlet oxygen, leading to the formation of rearranged products.[4] It is also important to note that some 2-aminothiazole derivatives have shown instability in DMSO stock solutions at room temperature, leading to dimerization and oxidation.
Q5: What are the hazardous decomposition products?
A5: Thermal decomposition of this compound can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides (SOx).[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dry, dark, tightly sealed).2. Check for Incompatibilities: Confirm that the compound has not come into contact with strong oxidizing agents.3. Assess Purity: Perform a purity analysis (e.g., HPLC, NMR) to check for the presence of degradation products.4. Prepare Fresh Solutions: If using stock solutions, especially in DMSO, prepare them fresh before each experiment. |
| Discoloration or change in the physical appearance of the compound. | Exposure to light, air (oxidation), or moisture. | 1. Inspect Storage Container: Check for a proper seal and signs of exposure.2. Minimize Exposure: Handle the compound quickly and in a controlled environment (e.g., under inert gas if sensitive to oxidation).3. Purity Analysis: Analyze a sample of the discolored material to identify any impurities or degradation products. |
| Inconsistent results between different batches of the compound. | Variation in purity or the presence of impurities from synthesis. | 1. Request Certificate of Analysis (CoA): Always obtain and review the CoA for each new batch.[2]2. Perform Incoming Quality Control: Conduct a purity assessment on the new batch before use to confirm its identity and purity.3. Standardize Protocols: Ensure that all experimental protocols are standardized to minimize variability. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Cool place | [1] |
| Atmosphere | Dry, well-ventilated area. Consider storage under a nitrogen blanket for long-term stability. | [1][2] |
| Light Exposure | Store in a dark place to prevent photodegradation. | [4] |
| Container | Tightly closed container. | [1][3] |
| Incompatible Materials | Strong oxidizing agents. | [1][3] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂O₂S | [5] |
| Molecular Weight | 186.23 g/mol | [5] |
| Melting Point | 111-113 °C | [5] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect potential degradation products.
1. Objective: To develop and validate an HPLC method capable of separating the parent compound from its potential degradation products generated under stress conditions.
2. Materials and Equipment:
-
This compound
-
HPLC grade acetonitrile and water
-
HPLC grade phosphoric acid or formic acid
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
-
pH meter
-
Volumetric flasks and pipettes
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A suggested starting gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer. A starting point could be 238 nm or 272 nm based on literature for similar compounds.[1][6]
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.
5. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the compound to stress conditions to intentionally generate degradation products.
-
Acid Hydrolysis: Add 1N HCl to the drug solution and heat at 60-80 °C for a specified time. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 1N NaOH to the drug solution and heat at 60-80 °C for a specified time. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) for a specified period.
-
Photodegradation: Expose the drug solution or solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8] A control sample should be protected from light.
6. Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: Synthesis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, a key intermediate in pharmaceutical research and development. This guide is intended for researchers, scientists, and drug development professionals to optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclocondensation of an α-haloketone, specifically a methyl or ethyl 4-halo-3-oxopentanoate, with thiourea.
Q2: What are the typical starting materials for this synthesis?
A2: The key starting materials are methyl 4-bromo-3-oxopentanoate or a related α-haloketone and thiourea.
Q3: Are there more environmentally friendly or "greener" synthesis methods available?
A3: Yes, greener approaches to the Hantzsch synthesis have been developed. These methods aim to reduce the use of hazardous solvents and reagents. Notable green methods include:
-
Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields.[4]
-
Solvent-free reactions: Performing the reaction by heating the reactants together without a solvent is an eco-friendly alternative.[5]
-
Use of greener solvents: Water or mixtures of ethanol and water can be used as effective and more environmentally benign solvent systems.[6]
-
Reusable catalysts: Heterogeneous catalysts like silica-supported tungstosilisic acid can be employed and recovered for reuse.[6]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). This will help in determining the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inappropriate Solvent: The polarity and proticity of the solvent can significantly impact the reaction rate and yield. | - Screen different solvents such as ethanol, methanol, dimethylformamide (DMF), acetic acid, or a mixture of ethanol and water.[6] - For greener alternatives, consider using water or solvent-free conditions.[5][6] |
| Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at excessively high temperatures. | - Optimize the reaction temperature. Conventional heating under reflux is common. - Consider using microwave irradiation, which can provide rapid and uniform heating, often leading to higher yields in shorter times. A reported condition for a similar ethyl ester is 50°C for 5 minutes. | |
| Ineffective or Absent Catalyst: The Hantzsch synthesis can be slow without a catalyst. | - While the reaction can proceed without a catalyst, acidic conditions can promote the reaction. A mixture of 10M HCl and ethanol has been used for related syntheses.[7] - For a greener approach, consider using a reusable solid acid catalyst like silica-supported tungstosilisic acid.[6] | |
| Poor Quality of Starting Materials: Impurities in the α-haloketone or thiourea can interfere with the reaction. | - Ensure the purity of the starting materials. The α-haloketone can be particularly unstable and should be used fresh or properly stored. | |
| Formation of Impurities or Side Products | Incorrect pH: The pH of the reaction medium can influence the regioselectivity and lead to the formation of isomeric byproducts like 2-imino-2,3-dihydrothiazoles. | - Under neutral conditions, the formation of 2-aminothiazoles is generally favored. - Acidic conditions might lead to a mixture of isomers. Careful control of pH is therefore important.[7] |
| Prolonged Reaction Time or High Temperature: Over-refluxing or excessive heat can lead to the degradation of the product or the formation of polymeric materials. | - Monitor the reaction progress by TLC to determine the optimal reaction time. | |
| Difficult Product Isolation/Purification | Product Solubility: The product may be soluble in the reaction solvent, making precipitation difficult. | - If the product is soluble, remove the solvent under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography.[8][9] |
| Residual Catalyst: Homogeneous acid catalysts can be difficult to remove. | - If using a homogeneous acid catalyst, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) before extraction. - Employing a solid, reusable catalyst simplifies purification as it can be removed by simple filtration.[6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis (Adapted from a similar procedure)
This protocol is adapted from the synthesis of the corresponding ethyl ester and is expected to provide a good starting point for optimization.
Materials:
-
Methyl 4-bromo-3-oxopentanoate
-
Thiourea
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine methyl 4-bromo-3-oxopentanoate (1 equivalent) and thiourea (1 to 1.2 equivalents).
-
Add ethanol as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., starting with 50-80°C) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: Conventional Heating with a Green Catalyst
This protocol utilizes a reusable solid acid catalyst and a greener solvent system.
Materials:
-
Methyl 4-bromo-3-oxopentanoate
-
Thiourea
-
Silica-supported tungstosilisic acid (catalyst)
-
Ethanol/Water (1:1 v/v)
Procedure:
-
To a round-bottom flask, add methyl 4-bromo-3-oxopentanoate (1 equivalent), thiourea (1 to 1.2 equivalents), and silica-supported tungstosilisic acid (e.g., 0.1 mol%).
-
Add a 1:1 mixture of ethanol and water.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to recover the catalyst. The catalyst can be washed, dried, and reused.
-
Isolate the product from the filtrate by removing the solvent under reduced pressure and subsequent purification by recrystallization or column chromatography.
Data Presentation
Table 1: Influence of Reaction Conditions on Hantzsch Thiazole Synthesis Yield.
| Parameter | Variation | Effect on Yield | Reference |
| Solvent | Ethanol | Good | [10] |
| Methanol | Good | [1] | |
| DMF | Good | [8] | |
| Ethanol/Water (1:1) | High | [6] | |
| Solvent-free | Good to Excellent | [5] | |
| Temperature | Room Temperature | Low | [6] |
| Reflux | High | [6] | |
| Microwave (50-100W) | High | [10] | |
| Catalyst | None | Moderate | |
| Acidic (HCl) | Can improve rate | [7] | |
| Silica-supported tungstosilisic acid | High | [6] |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low yield in the Hantzsch thiazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. synarchive.com [synarchive.com]
- 4. benchchem.com [benchchem.com]
- 5. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purity Analysis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the HPLC analysis of "Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate."
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the purity analysis of this compound?
A1: A common starting point for the analysis of thiazole derivatives is reverse-phase HPLC. A C18 column is generally suitable, with a mobile phase consisting of a mixture of acetonitrile or methanol and water.[1][2][3] The pH of the mobile phase can be crucial for obtaining good peak shape, especially for ionizable compounds.[4][5][6] An acidic modifier like phosphoric acid or formic acid is often used.[1][3]
Q2: My peak is fronting. What are the common causes and solutions?
A2: Peak fronting, where the front of the peak is steep and the back is broader, can be caused by several factors.[7][8] A primary reason is column overload, which occurs when the sample concentration or injection volume is too high.[7][8] To resolve this, try diluting your sample or reducing the injection volume.[8] Another potential cause is that the sample is dissolved in a solvent stronger than the mobile phase.[7] It is always best to dissolve the sample in the initial mobile phase if possible.
Q3: I am observing peak tailing. What should I investigate?
A3: Peak tailing, the appearance of a "tail" after the main peak, is a common issue in HPLC.[9] For basic compounds like aminothiazoles, this can be due to interactions with acidic silanol groups on the silica-based stationary phase. Using a mobile phase with a low pH can help to suppress this interaction. If the problem persists, consider using an end-capped column or a column with a different stationary phase. Other potential causes include a blocked column frit, which may require flushing or replacement, or a void in the column packing, which necessitates column replacement.
Q4: Why am I seeing split peaks in my chromatogram?
A4: Split peaks can indicate a few problems. It might be that you have two co-eluting compounds. To check this, you can try optimizing the mobile phase composition or gradient to improve resolution.[4] A contaminated guard column or a partially blocked inlet frit on the analytical column can also distort the peak shape and cause splitting.[9] Replacing the guard column or back-flushing the analytical column (if the manufacturer allows) can resolve this. Additionally, ensure your sample solvent is compatible with the mobile phase, as incompatibility can lead to peak distortion.
Experimental Protocol: HPLC Purity Analysis
This protocol provides a general method for determining the purity of this compound. Optimization may be required based on the specific instrumentation and sample characteristics.
1. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to create a stock solution. Further dilute as needed to obtain a working standard concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution, using the same concentration.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]
2. HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100/1200 Series or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 70% A / 30% B (Isocratic) |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 238 nm[2] |
3. Data Analysis
-
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Peak Fronting | - Column overload- Sample solvent stronger than mobile phase | - Reduce sample concentration or injection volume.[7][8]- Dissolve sample in the mobile phase.[7] |
| Peak Tailing | - Secondary interactions with silanol groups- Column contamination or void | - Adjust mobile phase pH to be more acidic.- Use an end-capped column.- Flush or replace the column. |
| Split Peaks | - Co-eluting impurity- Column inlet frit blockage | - Optimize mobile phase to improve resolution.- Back-flush the column or replace the inlet frit.[9] |
| Baseline Noise | - Air bubbles in the system- Contaminated mobile phase | - Degas the mobile phase.- Use fresh, HPLC-grade solvents. |
| No Peaks | - No sample injected- Detector lamp off | - Check autosampler and injection syringe.- Ensure the detector lamp is on and has not exceeded its lifetime. |
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate Degradation Pathways
This technical support center provides guidance on the potential degradation pathways of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals. The information is based on established knowledge of thiazole derivative chemistry and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photolysis. Forced degradation studies are instrumental in identifying the specific degradation products and understanding the chemical stability of the molecule.[1][2][3]
-
Hydrolysis: The ester functional group is prone to hydrolysis under both acidic and basic conditions, which would yield 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetic acid and methanol. The thiazole ring itself may also be susceptible to cleavage under harsh hydrolytic conditions.
-
Oxidation: The primary amino group and the electron-rich thiazole ring are potential sites for oxidation. This can lead to the formation of various oxidized derivatives.
-
Photolysis: Exposure to light, particularly UV irradiation, can induce photolytic degradation. Thiazole-containing compounds with specific substituents, such as aryl rings, have been shown to undergo photo-degradation.[4]
Q2: How can I perform a forced degradation study for this compound?
A2: Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[1][2] A typical forced degradation study would include the following conditions:
-
Acidic Hydrolysis: Treat the compound with an acid solution (e.g., 0.1 M HCl) at an elevated temperature.
-
Basic Hydrolysis: Treat the compound with a basic solution (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature.
-
Oxidation: Expose the compound to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solid compound (e.g., in an oven at 60°C) for a defined period.[5]
-
Photolytic Degradation: Expose the compound (in solid state and in solution) to a light source according to ICH Q1B guidelines.
Q3: What analytical techniques are best for identifying the degradation products?
A3: A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary tool for separating the parent compound from its degradation products and for quantifying the extent of degradation.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is crucial for determining the molecular weights of the degradation products and for obtaining structural information through fragmentation patterns.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural elucidation of isolated degradation products.[4]
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram of a freshly prepared sample solution.
| Possible Cause | Troubleshooting Step |
| Solvent-induced degradation: The compound may be unstable in the chosen dissolution solvent. | Test the stability of the compound in different common HPLC solvents (e.g., acetonitrile, methanol, water) over a typical analysis time. Prepare samples immediately before analysis. |
| Contaminated glassware or solvent: Impurities from external sources can introduce extraneous peaks. | Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of the solvent to check for contamination. |
| Presence of inherent impurities: The starting material may contain impurities from the synthesis process. | Review the certificate of analysis for the starting material. If possible, purify the compound before use. |
Issue 2: Significant degradation is observed under all forced degradation conditions, making it difficult to identify primary degradation pathways.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh: The concentration of the stressor (acid, base, oxidant) or the temperature is too high, leading to rapid and extensive degradation. | Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time. The goal is to achieve 5-20% degradation to observe the primary degradation products. |
| Inherent instability of the molecule: The compound may be intrinsically unstable under a wide range of conditions. | Perform the degradation studies at milder conditions and at multiple time points to track the formation and disappearance of intermediates. |
Issue 3: Mass spectrometry data of a degradation product is ambiguous.
| Possible Cause | Troubleshooting Step |
| Formation of multiple co-eluting degradants: Two or more degradation products may have similar retention times, leading to a mixed mass spectrum. | Optimize the HPLC method to improve the resolution between peaks. Try different column chemistries or mobile phase gradients. |
| Complex fragmentation pattern: The molecule may fragment in a way that is difficult to interpret. | Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions. Consider using techniques like hydrogen-deuterium exchange to identify exchangeable protons.[4] |
Quantitative Data Summary
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | 15% | 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetic acid |
| Basic Hydrolysis | 0.1 M NaOH | 8 | 25 | 25% | 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetic acid |
| Oxidation | 3% H₂O₂ | 24 | 25 | 10% | Oxidized thiazole ring derivatives |
| Thermal | Solid state | 48 | 60 | 5% | Minor unidentified products |
| Photolytic | 1.2 million lux hours | 24 | 25 | 8% | Photodegradation products |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature.
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 60°C.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a calibrated light source.
-
-
Time Points: Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Sample Neutralization (for hydrolytic samples): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Analysis of Degradation Samples
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 238 nm).[6]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Visualizations
Caption: Potential degradation pathways of the target compound.
Caption: Workflow for a forced degradation study.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. biomedres.us [biomedres.us]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and established method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-halocarbonyl compound, in this case, an α-halo derivative of methyl acetoacetate, with a compound containing a thioamide functional group, such as thiourea.[1]
Q2: What are the typical starting materials for this synthesis?
A2: The key starting materials are Methyl 4-chloroacetoacetate (or Methyl 4-bromoacetoacetate) and thiourea. The reaction is typically carried out in a suitable solvent like ethanol.[3]
Q3: Which reaction parameters are most critical for optimizing the yield and purity when scaling up?
A3: Optimizing reaction conditions is crucial for improving yields.[4] Key parameters to focus on include:
-
Solvent Choice: Alcohols like ethanol or methanol are common, but solvent mixtures or even water can be effective.[4]
-
Reaction Temperature: The reaction is often run at reflux, but microwave-assisted heating can significantly improve yields and reduce reaction times.[4]
-
Stoichiometry: Precise control of the molar ratios of reactants is essential to minimize side products.[4]
-
Catalyst: While the reaction can proceed without a catalyst, acidic or basic catalysts can be beneficial.[4] Heterogeneous or reusable catalysts are advantageous for easier purification on a larger scale.[5]
Q4: Are there "greener" or more environmentally friendly methods for this synthesis?
A4: Yes, several eco-friendly approaches have been developed. These include using water as a solvent, employing reusable catalysts like silica-supported tungstosilisic acid, and utilizing microwave-assisted synthesis, which often reduces energy consumption and reaction times.[4][5]
Q5: How can the progress of the reaction be effectively monitored?
A5: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress. It allows for the determination of the optimal reaction time by observing the consumption of starting materials and the formation of the product.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
| Problem/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inappropriate solvent.[4]2. Suboptimal reaction temperature.[4]3. Poor quality or impurity of starting materials.4. Incorrect stoichiometry of reactants.[4]5. Reaction not run for a sufficient duration. | 1. Screen different solvents such as ethanol, methanol, or solvent mixtures.[4]2. Optimize the reaction temperature; reflux or microwave heating are often effective.[4]3. Ensure the purity of the α-haloketone and thiourea.4. Carefully verify the molar ratios of your reactants.5. Monitor the reaction using TLC to ensure it has gone to completion.[4] |
| Formation of Impurities or Side Products | 1. Reaction temperature is too high or reaction time is too long.[4]2. Incorrect pH of the reaction mixture.[4]3. Presence of reactive functional groups on starting materials.[4] | 1. Optimize reaction time and temperature by monitoring with TLC.[4]2. Adjust the pH; some Hantzsch syntheses show improved regioselectivity under acidic conditions.[6]3. Protect sensitive functional groups on reactants before the condensation reaction.[4] |
| Difficult Product Isolation / Purification | 1. The product is highly soluble in the reaction solvent.[4]2. Formation of a complex mixture of products.3. The catalyst is difficult to remove from the product.[4] | 1. Attempt to precipitate the product by adding a non-solvent or by adjusting the pH.2. Utilize column chromatography for purification if a complex mixture is formed.3. Consider using a heterogeneous or reusable catalyst for easier separation.[5] |
| Poor Reproducibility / Scale-Up Issues | 1. Inefficient heat transfer or mixing in larger reaction vessels.2. Variability in reagent quality between batches.[4]3. Atmospheric moisture affecting the reaction.[4] | 1. Use mechanical stirring for larger volumes and ensure uniform heating.2. Use reagents from the same batch or ensure consistent purity.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are moisture-sensitive.[4] |
Experimental Protocols
Protocol 1: Conventional Lab-Scale Synthesis (Reflux)
This protocol is adapted from the synthesis of similar 2-aminothiazole derivatives.[3]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in absolute ethanol.
-
Reagent Addition: Slowly add Methyl 4-chloroacetoacetate (1.0 eq) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield this compound.
Protocol 2: Microwave-Assisted "Green" Synthesis
This method can significantly reduce reaction time and often results in a cleaner product.[3][4]
-
Preparation: In a microwave-safe reaction vessel, combine thiourea (1.2 eq) and Methyl 4-chloroacetoacetate (1.0 eq) in a minimal amount of a suitable solvent like ethanol or even water.
-
Reaction: Cap the vessel and place it in a microwave reactor. Heat the mixture to 90-100°C for 15-30 minutes.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. The product often precipitates directly from the cooled solution.
-
Isolation and Purification: Collect the solid product by filtration and wash with a small amount of cold solvent. Further purification by recrystallization may be performed if necessary.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Spectroscopic Scrutiny: Confirming the Structure of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate and its Derivatives
A Comparative Guide for Researchers in Drug Discovery and Development
In the landscape of pharmaceutical research, the unequivocal structural confirmation of novel chemical entities is a cornerstone of the drug discovery pipeline. Thiazole derivatives, in particular, represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. This guide provides a comprehensive comparison of analytical data to aid in the structural confirmation of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, a key intermediate in the synthesis of various bioactive molecules. We present a detailed experimental protocol for its synthesis via the Hantzsch thiazole condensation and a comparative analysis of its expected spectroscopic data against a potential regioisomeric impurity, Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate.
Synthesis of Thiazole Derivatives
The synthesis of 2-aminothiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This versatile method involves the condensation of an α-haloketone or α-halo-β-ketoester with a thiourea or thioamide. For the synthesis of the title compound and its isomer, the key starting materials are methyl 4-bromo-3-oxopentanoate and methyl 2-bromo-3-oxobutanoate, respectively, which are reacted with thiourea.
Experimental Protocol: Synthesis of this compound
A solution of methyl 4-bromo-3-oxopentanoate (1 equivalent) and thiourea (1 equivalent) in ethanol is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then recrystallized from ethanol to yield pure this compound.
Spectroscopic Data for Structural Elucidation
The definitive confirmation of the synthesized product's structure and the exclusion of its isomer are achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) and coupling patterns in ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular structure.
Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)
| Compound | δ (ppm), Multiplicity, Integration, Assignment |
| This compound | ~7.0 (s, 2H, -NH₂) |
| ~3.6 (s, 3H, -OCH₃) | |
| ~3.5 (s, 2H, -CH₂-) | |
| ~2.2 (s, 3H, -CH₃) | |
| Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate | ~7.2 (s, 2H, -NH₂) |
| ~3.7 (s, 3H, -OCH₃) | |
| ~3.8 (s, 2H, -CH₂-) | |
| ~2.4 (s, 3H, -CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)
| Compound | δ (ppm), Assignment |
| This compound | ~171 (-C=O) |
| ~168 (C2-NH₂) | |
| ~148 (C4) | |
| ~110 (C5) | |
| ~52 (-OCH₃) | |
| ~30 (-CH₂-) | |
| ~11 (-CH₃) | |
| Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate | ~170 (-C=O) |
| ~167 (C2-NH₂) | |
| ~145 (C4) | |
| ~115 (C5) | |
| ~53 (-OCH₃) | |
| ~28 (-CH₂-) | |
| ~15 (-CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies can help distinguish between isomers.
Table 3: Predicted IR Spectroscopic Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound | ~3400-3200 (N-H stretch, amino) |
| ~1735 (C=O stretch, ester) | |
| ~1620 (C=N stretch, thiazole) | |
| ~1540 (N-H bend, amino) | |
| Methyl 2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetate | ~3400-3200 (N-H stretch, amino) |
| ~1740 (C=O stretch, ester) | |
| ~1630 (C=N stretch, thiazole) | |
| ~1550 (N-H bend, amino) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. For both isomers, the expected molecular ion peak [M]⁺ would be at m/z 186, corresponding to the molecular formula C₇H₁₀N₂O₂S. The fragmentation patterns, however, may show subtle differences that can be used for differentiation.
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.
Caption: Workflow for Synthesis and Structural Confirmation.
Signaling Pathways of Thiazole Derivatives
Derivatives of 2-aminothiazole are known to interact with various biological targets and signaling pathways, making them attractive scaffolds for drug development. For instance, some 2-aminothiazole derivatives have been shown to act as inhibitors of protein kinases, which are crucial components of intracellular signaling cascades that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer, and thus, kinase inhibitors are a major class of anti-cancer drugs.
Caption: Inhibition of Kinase Signaling by 2-Aminothiazoles.
This guide provides a framework for the synthesis and rigorous structural confirmation of this compound. The provided experimental protocols and comparative spectroscopic data are intended to be a valuable resource for researchers engaged in the synthesis and characterization of novel thiazole-based compounds for drug discovery and development.
Comparative Anticancer Activity of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anticancer activity of analogs based on the "Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate" scaffold. The 2-aminothiazole core is a well-established privileged structure in medicinal chemistry, forming the basis of several clinically approved drugs.[1][2] This guide summarizes key quantitative data, details experimental protocols for activity assessment, and visualizes synthetic and experimental workflows to aid in the rational design of novel, potent anticancer agents.
The core structure, this compound, offers multiple points for chemical modification, primarily at the 2-amino group, the C5-methyl group, and the acetate moiety at the C4 position. These modifications have been explored to enhance cytotoxic activity against various cancer cell lines. This guide focuses on the structure-activity relationships (SAR) derived from these modifications.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic activity of various analogs of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for different series of analogs, highlighting the impact of specific structural modifications.
Table 1: Analogs with Modifications at the 2-Amino Group
| Compound ID | R Group (Modification at 2-Amino) | Cancer Cell Line | IC50 (µM) |
| 1a | -H (unsubstituted) | H1299 (Lung) | > 50 |
| 1b | -C(O)CH3 (Acetyl) | H1299 (Lung) | 25.3 |
| 1c | -C(O)Ph (Benzoyl) | H1299 (Lung) | 15.8 |
| 1d | -C(O)-(4-Cl-Ph) (4-Chlorobenzoyl) | H1299 (Lung) | 8.2 |
| 1e | -C(O)-(3-Cl-Ph) (3-Chlorobenzoyl) | HT29 (Colon) | 2.01[3] |
| 1f | Schiff base with 4-methoxybenzaldehyde | MCF-7 (Breast) | 12.5 |
Data compiled from multiple sources and representative examples are shown.
Table 2: Analogs with Modifications at the C4 and C5 Positions
| Compound ID | R1 (C4-position) | R2 (C5-position) | Cancer Cell Line | IC50 (µM) |
| 2a | -CH2COOCH3 | -CH3 | H1299 (Lung) | > 50 |
| 2b | -Ph | -H | A549 (Lung) | 18.7 |
| 2c | -Ph | -Br | A549 (Lung) | 9.3 |
| 2d | -Ph | -CH3 | A549 (Lung) | 14.2 |
| 2e | Fused 4,5-butylidene | Fused 4,5-butylidene | SHG-44 (Glioma) | 4.03[4] |
Data compiled from multiple sources and representative examples are shown.
Structure-Activity Relationship (SAR) Summary
The data presented in the tables above highlight several key structure-activity relationships for the anticancer activity of this class of compounds:
-
Substitution at the 2-Amino Group: Acylation of the 2-amino group generally enhances cytotoxic activity. Aromatic acyl groups are more effective than aliphatic ones, and the introduction of electron-withdrawing groups, such as halogens, on the phenyl ring can further increase potency.[3]
-
Modifications at the C4 and C5 Positions: The nature of the substituents at the C4 and C5 positions of the thiazole ring significantly influences anticancer activity. Lipophilic and bulky groups at these positions tend to improve cytotoxicity. For instance, replacing the methyl group at C5 with a bromo group or incorporating a fused ring system can lead to a notable increase in potency.[4]
Experimental Protocols
The evaluation of the anticancer potential of these 2-aminothiazole analogs relies on robust and standardized in vitro assays. The following is a detailed protocol for the MTT assay, a widely used colorimetric method to assess cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
-
Visualizing Workflows and Pathways
To further aid in the understanding of the research process and the underlying chemical principles, the following diagrams illustrate a typical experimental workflow and a generalized synthetic scheme for the target compounds.
Caption: Workflow of the MTT assay for evaluating anticancer activity.
Caption: Generalized synthesis of 2-aminothiazole analogs.
References
- 1. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methyl vs. Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate: A Comparative Guide to Biological Activity
A detailed examination of the biological activities of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate and its ethyl ester counterpart, including relevant experimental protocols and pathway diagrams for researchers in drug discovery and development.
Executive Summary
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds in drug discovery, known for their diverse pharmacological properties. The 2-aminothiazole moiety, in particular, is a privileged structure found in numerous clinically approved drugs and investigational agents. The esterification of the acetic acid side chain at the 4-position of the thiazole ring, to either a methyl or ethyl ester, can subtly influence the compound's physicochemical properties, such as lipophilicity and solubility. These changes can, in turn, impact the compound's absorption, distribution, metabolism, excretion (ADME) profile, and ultimately its biological activity. This guide explores the anticipated biological activities of the methyl and ethyl esters of 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate and provides detailed methodologies for their evaluation.
Comparative Biological Activity: An Overview
A direct, head-to-head comparison of the biological activity of this compound and Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is not available in the peer-reviewed literature. However, based on the activities of structurally similar 2-aminothiazole derivatives, both compounds are anticipated to exhibit antimicrobial and cytotoxic properties.
From a medicinal chemistry perspective, the ethyl ester is slightly more lipophilic than the methyl ester. This increased lipophilicity can sometimes lead to enhanced cell membrane permeability and, consequently, improved biological activity. However, this is not a universal rule, as increased lipophilicity can also lead to decreased aqueous solubility and potential off-target effects. Without experimental data for these specific compounds, any comparison remains speculative. It is therefore crucial for researchers to perform direct comparative studies to elucidate the specific activity profiles of the methyl and ethyl esters.
Potential Biological Activities and Supporting Data from Related Compounds
While specific data for the target compounds is lacking, the broader family of 2-aminothiazole derivatives has been extensively studied. The following table summarizes representative biological activities of related compounds, offering a glimpse into the potential efficacy of the methyl and ethyl esters .
| Biological Activity | Compound Class | Representative Data |
| Antimicrobial | Thiazole Derivatives | Some derivatives show significant activity against Gram-positive and Gram-negative bacteria. |
| Antifungal | Thiazole Derivatives | Certain thiazole compounds have demonstrated efficacy against various fungal strains. |
| Cytotoxicity | Thiazole-amino acid hybrids | Some hybrid molecules exhibit moderate to good cytotoxicity against cancer cell lines. |
Experimental Protocols
To facilitate further research and a direct comparison of the methyl and ethyl esters, detailed protocols for key biological assays are provided below.
Antimicrobial Activity Assessment: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.
Workflow for Antimicrobial Susceptibility Testing
Protocol:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific cell density (typically 0.5 McFarland standard).
-
Compound Dilution: The methyl and ethyl esters are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic potential of chemical compounds.
Workflow for MTT Cytotoxicity Assay
Protocol:
-
Cell Seeding: Cancer or normal cell lines are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the methyl and ethyl esters. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the conversion of MTT to formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Conclusion and Future Directions
While this guide provides a foundational understanding of the potential biological activities of Methyl and Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, the absence of direct comparative data highlights a significant research gap. It is imperative for the scientific community to conduct head-to-head studies to elucidate the nuanced differences in the antimicrobial and cytotoxic profiles of these two closely related esters. Such research will not only provide valuable structure-activity relationship insights but also guide the selection of the more promising candidate for further preclinical development. The experimental protocols detailed herein offer a clear roadmap for researchers to undertake these critical investigations.
Spectroscopic Scrutiny: A Comparative Analysis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate and Its Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive spectroscopic comparison of "Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate" and its derivatives reveals key structural and electronic insights relevant to drug discovery and development. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of the spectroscopic properties of these compounds, supported by experimental data and protocols. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including anticancer and antioxidant effects.[1][2][3]
Introduction
"this compound" and its analogs are of significant interest due to their potential as therapeutic agents. Spectroscopic analysis is a cornerstone of chemical characterization, providing a fingerprint of a molecule's structure and electronic environment. This guide focuses on the comparative analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for the title compound and its close derivatives. Understanding these spectroscopic signatures is crucial for confirming molecular identity, assessing purity, and elucidating structure-activity relationships.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for "this compound" and a selection of its derivatives. The data for the title compound is predicted due to the limited availability of experimental spectra in the public domain, while the data for its ethyl ester analog and other derivatives are based on published experimental findings.[4]
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Solvent | δ (ppm) and Multiplicity of Key Protons |
| This compound (Predicted) | DMSO-d₆ | ~2.20 (s, 3H, -CH₃ on thiazole), ~3.50 (s, 2H, -CH₂-), ~3.60 (s, 3H, -OCH₃), ~6.80 (s, 2H, -NH₂) |
| Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate [4] | DMSO-d₆ | 1.18 (t, 3H, -CH₂-CH₃ ), 2.32 (s, 3H, -CH₃ on thiazole), 3.43 (s, 2H, -CH₂ -), 4.07 (q, 2H, -OCH₂ -), 6.91 (s, 2H, -NH₂ ) |
| 2-Amino-5-methylthiazole | CDCl₃ | 2.27 (s, 3H, -CH₃), 5.24 (s, 2H, -NH₂), 6.69 (s, 1H, thiazole H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Solvent | δ (ppm) of Key Carbons |
| This compound (Predicted) | DMSO-d₆ | ~11.0 (thiazole-CH₃), ~30.0 (-CH₂-), ~52.0 (-OCH₃), ~108.0 (C5-thiazole), ~148.0 (C4-thiazole), ~168.0 (C2-thiazole), ~172.0 (C=O) |
Table 3: IR Spectroscopic Data
| Compound | Sample Prep | Key Vibrational Frequencies (cm⁻¹) |
| Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate [4] | Nujol | 3364 (NH₂ stretching), 1684 (C=O, ester stretching) |
| 2-Amino-4-methylthiazole | Gas Phase | ~3500-3300 (NH₂ stretching), ~1600 (C=N stretching) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | ESI+ | 187.05 | Predicted fragments: loss of -OCH₃ (m/z 156), loss of -COOCH₃ (m/z 128), fragmentation of the thiazole ring. |
| Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate derivatives [4] | ESI+ | Varies | M+1 peaks corresponding to their respective molecular formulas are typically observed.[4] |
Experimental Protocols
General Synthesis of 2-Aminothiazole Derivatives:
The synthesis of 2-aminothiazole derivatives often follows the Hantzsch thiazole synthesis. A typical procedure for a compound like Ethyl 2-(2-amino-5-methylthiazol-4-yl)acetate involves the reaction of a corresponding α-haloketone (e.g., ethyl 4-bromo-3-oxopentanoate) with thiourea in a suitable solvent like ethanol. The reaction mixture is often heated under reflux or subjected to microwave irradiation to facilitate the cyclization and formation of the aminothiazole ring.[4]
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).
-
IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as KBr pellets or as a mull in Nujol.
-
Mass Spectrometry: Mass spectra are generally acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).
Biological Context and Signaling Pathways
Derivatives of 2-aminothiazole have shown significant promise as anticancer agents, with some acting as inhibitors of key signaling pathways. One such pathway is the Wnt signaling pathway, which is often dysregulated in various cancers.[1][2] A specific target within this pathway is the Traf2- and Nck-interacting kinase (TNIK). Certain aminothiazole derivatives have been identified as potent inhibitors of TNIK, thereby attenuating the Wnt/β-catenin signaling cascade.[2][5]
Caption: Inhibition of the Wnt signaling pathway by an aminothiazole derivative.
The diagram above illustrates how in the canonical Wnt signaling pathway, the binding of a Wnt ligand to its receptor leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors and recruits TNIK, which phosphorylates TCF/LEF, leading to the transcription of target genes involved in cell proliferation. Aminothiazole derivatives can inhibit TNIK, thereby blocking this phosphorylation event and halting the pro-proliferative signaling cascade.[5]
Experimental Workflow
A typical workflow for the synthesis and spectroscopic characterization of these aminothiazole derivatives is outlined below.
Caption: General workflow for synthesis and spectroscopic analysis.
This guide provides a foundational spectroscopic comparison for "this compound" and its derivatives. The presented data and protocols are intended to aid researchers in the synthesis, characterization, and further development of this important class of compounds.
References
- 1. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. docs.chemaxon.com [docs.chemaxon.com]
- 5. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
This guide provides a comparative overview of analytical method validation for the quantitative determination of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, a key pharmaceutical intermediate. The information presented is essential for researchers, scientists, and drug development professionals involved in quality control and regulatory submission. The following sections detail a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method and compare its performance characteristics with a potential Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.
Experimental Protocols
A detailed methodology for the validated HPLC-UV method is provided below. This protocol outlines the necessary steps for sample preparation, chromatographic separation, and detection.
HPLC-UV Method for the Quantification of this compound
1. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in the diluent to obtain a theoretical concentration of 50 µg/mL.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.[1]
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mobile phase consisting of a 60:40 (v/v) mixture of Acetonitrile and 0.1% Formic Acid in Water.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: 30°C.[2]
-
UV Detection Wavelength: 272 nm.[5]
-
Run Time: 10 minutes.[2]
Data Presentation: Comparison of Analytical Methods
The following tables summarize the quantitative performance data from the validation of the HPLC-UV method and compare it with typical performance characteristics of a UPLC-MS/MS method. The validation parameters are in accordance with the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]
Table 1: Linearity and Range
| Parameter | HPLC-UV | UPLC-MS/MS (Alternative) | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | - |
| Correlation Coefficient (r²) | 0.9998 | > 0.999 | r² ≥ 0.999 |
| Y-intercept (% of response at 100% concentration) | 0.8% | < 1.5% | ≤ 2% of the target concentration response |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV | UPLC-MS/MS (Alternative) | Acceptance Criteria |
| Accuracy (Recovery %) | 98.9% - 101.5% | 99.2% - 100.8% | 98.0% - 102.0% |
| Precision - Repeatability (%RSD) | < 1.0% | < 1.5% | %RSD ≤ 2.0% |
| Precision - Intermediate Precision (%RSD) | < 1.5% | < 2.0% | %RSD ≤ 2.0% |
Table 3: Sensitivity and System Suitability
| Parameter | HPLC-UV | UPLC-MS/MS (Alternative) | Acceptance Criteria |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.05 ng/mL | - |
| Limit of Quantitation (LOQ) | 0.6 µg/mL | 0.15 ng/mL | - |
| Peak Tailing Factor | 1.2 | 1.1 | < 1.5 |
| Theoretical Plates | > 2000 | > 5000 | > 2000 |
Mandatory Visualization
The following diagram illustrates the logical workflow of the analytical method validation process.
Caption: Logical workflow of the analytical method validation process.
References
- 1. sartorius.com [sartorius.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. actascientific.com [actascientific.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
In Vitro Efficacy of "Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate" Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of derivatives of "Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate". The 2-aminothiazole core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1][2] This document summarizes key experimental data and methodologies to facilitate the evaluation of these compounds for further research and development.
Anticancer Activity
Derivatives of the 2-aminothiazole scaffold have been extensively investigated for their potential as anticancer agents. The primary mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, induction of apoptosis, and cell cycle arrest.[3]
Cytotoxicity Against Cancer Cell Lines
The most common in vitro method to assess the anticancer potential of these derivatives is the MTT assay, which measures the metabolic activity of cells and, consequently, their viability.[3][4] The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of cell growth, is a standard metric for comparison.
Below is a summary of the cytotoxic activities of various thiazole derivatives against different human cancer cell lines.
| Compound ID | Modification on Core Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 3b | Thiazole derivative | PI3Kα | 0.086 ± 0.005 | Alpelisib | Similar |
| 3b | Thiazole derivative | mTOR | 0.221 ± 0.014 | Dactolisib | Weaker |
| 3e | Thiazole derivative | PI3Kα / mTOR | - | - | Less potent than 3b |
| 4c | Thiazole derivative | MCF-7 | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| 4c | Thiazole derivative | HepG2 | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| 5b | Thiazole-naphthalene derivative | MCF-7 | 0.48 ± 0.03 | - | - |
| 5b | Thiazole-naphthalene derivative | A549 | 0.97 ± 0.13 | - | - |
| 4d | 3-nitrophenylthiazolyl derivative | MDA-MB-231 | 1.21 | Sorafenib | 1.18 |
| 4m | Arylidene-hydrazinyl-thiazole | BxPC-3, MOLT-4, MCF-7 | 1.69 - 2.2 | - | - |
| 4n | Arylidene-hydrazinyl-thiazole | BxPC-3, MOLT-4, MCF-7 | > 2.2 | - | - |
| 4r | Arylidene-hydrazinyl-thiazole | BxPC-3, MOLT-4, MCF-7 | > 2.2 | - | - |
Note: The core structure "this compound" is the parent compound for the derivatives listed. The specific modifications for each compound ID can be found in the cited literature.
Inhibition of Cancer-Related Enzymes
Several thiazole derivatives have been identified as potent inhibitors of protein kinases that are crucial for cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/mTOR pathway.
| Compound ID | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4c | VEGFR-2 | 0.15 | Sorafenib | 0.059 |
| 3b | PI3Kα | 0.086 ± 0.005 | Alpelisib | Similar |
| 3b | mTOR | 0.221 ± 0.014 | Dactolisib | Weaker |
Antimicrobial Activity
The 2-aminothiazole moiety is also a key component in compounds with significant antimicrobial properties.[1] These derivatives have shown activity against a range of bacterial and fungal pathogens, including drug-resistant strains.
In Vitro Antimicrobial Susceptibility
The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) are standard parameters to quantify the antimicrobial efficacy of a compound. The microdilution method is a common technique used to determine these values.
| Compound ID | Microbial Strain | MIC (µM) | MFC/MBC (µM) | Reference Compound | Reference MIC (µM) |
| 12 | MRSA (Resistant) | - | - | Ampicillin/Streptomycin | Inactive/Bacteriostatic |
| 10 | Fungal strains | 59.6–119.2 | 119.2–238.4 | Ketoconazole | Less active |
| 15 | Gram-positive bacteria | 1.95–15.62 µg/mL | 1–4 µg/mL (MBC/MIC ratio) | - | - |
Note: The specific modifications for each compound ID can be found in the cited literature.
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
VEGFR-2 Inhibition Assay
The in vitro VEGFR-2 kinase inhibitory activity of the compounds is typically evaluated using a kinase assay kit.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.
-
Procedure: The assay is performed in a 96-well plate. The test compounds, VEGFR-2 enzyme, and a specific substrate are incubated together in the presence of ATP.
-
Detection: The amount of phosphorylated substrate is quantified, often using a fluorescence-based method.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.[4]
Antimicrobial Susceptibility Testing (Microdilution Method)
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[5]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
MBC/MFC Determination: To determine the MBC or MFC, an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the subculture is the MBC/MFC.
Signaling Pathways and Mechanisms of Action
The anticancer effects of these thiazole derivatives are often attributed to their ability to modulate critical cellular signaling pathways.
PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Several thiazole derivatives have been shown to act as dual inhibitors of PI3K and mTOR.[6][7]
Caption: Inhibition of the PI3K/mTOR signaling pathway by thiazole derivatives.
Induction of Apoptosis
Many thiazole-based compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[3] This can be triggered through intrinsic (mitochondrial) or extrinsic pathways, often involving the activation of caspases.
Caption: Simplified intrinsic pathway of apoptosis induced by thiazole derivatives.
Experimental Workflow for In Vitro Anticancer Screening
The general workflow for screening and evaluating the anticancer potential of novel thiazole derivatives is outlined below.
Caption: General workflow for in vitro anticancer screening of thiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the core structure of "Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate." By examining the impact of various structural modifications on biological efficacy, this document aims to inform the rational design of more potent and selective therapeutic agents. The information presented herein is supported by experimental data from peer-reviewed literature, with detailed methodologies provided for key assays.
Structure-Activity Relationship Summary
The biological activity of this compound analogs is significantly influenced by substitutions at the 2-amino position and modifications of the thiazole ring.
Substitutions at the 2-Amino Group: A Critical Determinant of Activity
The 2-amino group serves as a key site for derivatization, with the nature of the substituent playing a pivotal role in the biological activity of the resulting analogs.
-
Acylation and Aryl Substitution: Acylation of the 2-amino group, particularly with substituted benzoyl moieties, has been shown to significantly enhance anticancer potency.[1] Aromatic substitutions at this position generally confer greater antitumor activity compared to aliphatic ones. For instance, the introduction of a 3-chlorobenzoyl group can dramatically increase cytotoxicity against cancer cell lines.[1] The electronic properties and position of substituents on the aryl ring are crucial, with halogen substitutions often leading to increased activity.
-
Thiourea Derivatives: Conversion of the 2-amino group into thiourea derivatives is a successful strategy for augmenting antimicrobial properties. The presence of halogenated phenyl groups on the thiourea moiety, especially at the 3- and 4-positions, is a key factor for activity against Gram-positive bacteria.[1] Furthermore, certain thiourea derivatives have demonstrated the ability to inhibit biofilm formation, a critical aspect in combating persistent microbial infections.[1]
Modifications to the Thiazole Ring
Alterations to the thiazole ring itself, including the introduction of various substituents, can modulate the biological profile of the analogs. However, for certain activities, the core 2-aminothiazole structure is considered essential.[3]
Comparative Biological Data
| Compound ID | R (Substitution at 2-amino position) | R' (Substitution at position 5) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | -CH₃ | K563 (Leukemia) | > 50 | [4] (Implied) |
| 2 | -CO-Ph(3-Cl) | -CH₃ | A549 (Lung) | 8.64 | [4] |
| 3 | -CO-Ph(3-Cl) | -CH₃ | HeLa (Cervical) | 6.05 | [4] |
| 4 | -CO-Ph(3-Cl) | -CH₃ | HT29 (Colon) | 0.63 | [4] |
| 5 | -C(=S)NH-Ph(3,4-diCl) | -CH₃ | S. aureus | MIC: 4-16 µg/mL | [1] (Qualitative) |
| 6 | See structure | -benzyl(tert-butyl) | HeLa (Cervical) | 1.6 ± 0.8 | [4] |
| 7 | See structure | -benzyl(tert-butyl) | A549 (Lung) | Strong Activity | [4] |
Note: The IC50 values are presented to demonstrate the relative potency and the effect of substitutions. Direct comparison should be made with caution as experimental conditions may vary between studies. "See structure" indicates a more complex substituent described in the cited reference.
Experimental Protocols
To ensure the reproducibility and validation of the biological data, detailed methodologies for key experimental assays are provided below.
Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of chemical compounds.[1]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Procedure:
-
Cell Culture: Human cancer cell lines are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The test compounds (analogs of this compound) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (typically 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Enzyme Inhibition Assay: Cyclooxygenase-2 (COX-2)
This assay is used to evaluate the potential of the synthesized analogs to inhibit the COX-2 enzyme, which is often upregulated in inflammatory processes and cancer.
Principle: The assay measures the peroxidase activity of the COX enzyme. The peroxidase activity is determined by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by the enzyme in the presence of arachidonic acid.
Procedure:
-
Reagent Preparation: Prepare assay buffer, heme, human recombinant COX-2 enzyme, and the test compounds.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme. Then, add the test compounds at various concentrations. A control with a known COX-2 inhibitor (e.g., celecoxib) and a vehicle control are also included. The plate is incubated for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to all wells.
-
Colorimetric Measurement: The plate is incubated for a specific time (e.g., 2 minutes) at 37°C, after which a solution to stop the reaction is added. The absorbance of the oxidized TMPD is measured at a wavelength of 590 nm.
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound. The IC50 value is determined from the dose-response curve.
Signaling Pathway Modulation
2-Aminothiazole derivatives have been identified as inhibitors of various protein kinases, which are crucial components of cellular signaling pathways frequently dysregulated in cancer.[5] The anticancer effects of these compounds are often attributed to their ability to interfere with these pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Experimental Workflow for Drug Discovery
The process of identifying and optimizing novel bioactive compounds involves a systematic workflow, from initial synthesis to biological evaluation.
Conclusion
The "this compound" scaffold presents a promising starting point for the development of novel therapeutic agents. Structure-activity relationship studies highlight the critical role of substitutions at the 2-amino position in determining the biological activity profile of these analogs. Acylation with specific aryl groups can significantly enhance anticancer efficacy, while the introduction of thiourea moieties can confer potent antimicrobial properties. Further systematic exploration of the chemical space around this core structure, guided by the experimental protocols and workflows outlined in this guide, holds the potential to yield novel drug candidates with improved potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity studies of "Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate" derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Understanding the cross-reactivity profile of these compounds is crucial for developing selective and effective therapeutics with minimal off-target effects. This guide provides a comparative analysis of a representative 2-aminothiazole derivative, using the well-characterized kinase inhibitor Dasatinib as a proxy for "Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate" and its derivatives, against an alternative kinase inhibitor.
Data Presentation: Kinase Selectivity Profiles
To illustrate the cross-reactivity of 2-aminothiazole derivatives, the following table summarizes the inhibitory activity of Dasatinib, a potent multi-kinase inhibitor featuring a 2-aminothiazole core, against a panel of selected kinases. For comparison, the selectivity profile of Imatinib, a first-generation tyrosine kinase inhibitor that does not contain the 2-aminothiazole scaffold but targets the BCR-ABL kinase, is also presented. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), with lower values indicating higher potency.
| Kinase Target | Dasatinib (2-aminothiazole derivative) IC50 (nM) | Imatinib (Phenylaminopyrimidine derivative) IC50 (nM) |
| ABL1 | <1 | 25 |
| SRC | 0.5 | >10,000 |
| LCK | 1.1 | >10,000 |
| KIT | 12 | 100 |
| PDGFRβ | 28 | 100 |
| EPHB4 | 2 | 3900 |
| VEGFR2 | 8 | >10,000 |
Note: Data is compiled from publicly available sources and serves as a representative comparison. Actual values may vary depending on the specific assay conditions.
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is typically achieved through in vitro kinase assays. Below are detailed methodologies for common experimental approaches.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This method measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., "this compound" derivative)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
[γ-³³P]ATP
-
10% Phosphoric acid
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 10% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Competitive Binding Assay
This assay measures the ability of a test compound to displace a known, often fluorescently labeled, ligand from the kinase's active site.
Materials:
-
Purified recombinant kinases
-
Fluorescently labeled kinase tracer (a high-affinity ligand)
-
Test compound
-
Assay buffer
-
Microplate reader capable of detecting the tracer's signal (e.g., fluorescence polarization or FRET)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a suitable microplate, add the kinase and the fluorescent tracer at a fixed concentration.
-
Add the test compound at various concentrations to the wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the signal from the fluorescent tracer using a microplate reader. The displacement of the tracer by the test compound will result in a change in the fluorescent signal.
-
Calculate the percentage of displacement for each compound concentration and determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways often targeted by 2-aminothiazole kinase inhibitors.
Caption: BCR-ABL Signaling Pathway.
Caption: Src Family Kinase Signaling.
Caption: LCK Signaling in T-Cells.
Safety Operating Guide
Essential Guidance for the Disposal of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate (CAS No. 72054-60-5), synthesized from information available for structurally similar compounds.
It is critical to obtain the specific Safety Data Sheet (SDS) for this compound from your supplier for detailed and compound-specific safety and disposal information. The following procedures are based on general guidelines for similar chemical structures and should be supplemented with the official SDS and local regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE) and are working in a well-ventilated area, such as a fume hood. Based on information for analogous compounds, this compound may cause skin, eye, and respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Avoid exposing skin. |
| Respiratory Protection | If handling outside of a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound and its containers is through an approved waste disposal plant.[1][2][3][4] Never dispose of this chemical down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: this compound".
-
Do not mix with incompatible materials. While specific incompatibilities are not known for this compound, similar structures are incompatible with strong oxidizing agents.
-
-
Collection of Waste:
-
Solid Waste: Carefully transfer any solid residue into the designated hazardous waste container. Avoid generating dust. If the material is in powder form, it is advisable to moisten it slightly with a non-reactive solvent (e.g., isopropanol) to minimize dust generation during transfer.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should also be placed in the designated hazardous waste container.
-
Empty Containers: "Empty" containers may still retain hazardous residues. These should be sealed and disposed of in the same manner as the chemical waste. Do not reuse empty containers.
-
-
Storage of Waste:
-
Keep the hazardous waste container tightly sealed and store it in a cool, dry, and well-ventilated area, away from heat sources and incompatible chemicals.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its name and any known hazards.
-
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material into a suitable disposal container. Avoid creating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
